Mulberrofuran Q
Description
This compound has been reported in Morus mongolica with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2,4-dihydroxyphenyl)-10,18-dihydroxy-8-(6-hydroxy-1-benzofuran-2-yl)-14-methyl-3,5,15-trioxahexacyclo[12.7.1.02,4.02,12.06,11.016,21]docosa-6,8,10,16(21),17,19-hexaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24O10/c1-32-14-22(20-6-4-19(37)13-27(20)42-32)33-30(31(32)40)29-24(39)8-16(25-9-15-2-3-18(36)12-26(15)41-25)10-28(29)43-34(33,44-33)21-7-5-17(35)11-23(21)38/h2-13,22,30,35-39H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVXRBNAPJJEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=C(C=C3)O)C45C(C2=O)C6=C(C=C(C=C6OC4(O5)C7=C(C=C(C=C7)O)O)C8=CC9=C(O8)C=C(C=C9)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316869 | |
| Record name | Mulberrofuran Q | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101383-35-1 | |
| Record name | Mulberrofuran Q | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101383-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mulberrofuran Q | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mulberrofuran Q | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036637 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Isolation of Mulberrofuran Q from Morus alba: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of Mulberrofuran Q, a novel 2-arylbenzofuran derivative found in Morus alba (white mulberry). This document details the experimental protocols for its extraction and purification, presents quantitative and physicochemical data, and illustrates its mechanism of action within the arachidonic acid signaling pathway.
Introduction
Morus alba, a plant with a long history in traditional medicine, is a rich source of various bioactive compounds, including flavonoids, alkaloids, and 2-arylbenzofurans. Among these, this compound has garnered scientific interest due to its potential therapeutic properties. This compound was first isolated from the reddish-violet powder, identified as the lenticel, present on the surface of the root bark of the cultivated mulberry tree (Morus alba L.). Structurally, this compound is a complex 2-arylbenzofuran derivative. Its biological activity is linked to the inhibition of key enzymes in the arachidonic acid cascade, suggesting its potential as an anti-inflammatory agent.
Physicochemical and Quantitative Data
The structural and quantitative details of this compound are crucial for its synthesis, characterization, and application in drug discovery. The following tables summarize the key data points for this compound.
| Identifier | Value |
| IUPAC Name | 4-(2,4-dihydroxyphenyl)-10,18-dihydroxy-8-(6-hydroxy-1-benzofuran-2-yl)-14-methyl-3,5,15-trioxahexacyclo[12.7.1.02,4.02,12.06,11.016,21]docosa-6,8,10,16(21),17,19-hexaen-13-one |
| Molecular Formula | C34H24O10 |
| Molecular Weight | 592.55 g/mol |
| CAS Number | 101383-35-1 |
| Physicochemical properties of this compound. |
| Parameter | Value | Source |
| Yield | 0.14% | Acetone extract of the reddish-violet powder from Morus alba root bark |
| Quantitative data for the isolation of this compound. |
Experimental Protocols
The isolation and purification of this compound from Morus alba root bark involve a multi-step process combining solvent extraction and chromatographic techniques. The following is a detailed methodology based on established protocols for the separation of 2-arylbenzofurans from Morus species.
Plant Material Collection and Preparation
Fresh root bark of Morus alba is collected and washed to remove any soil and debris. The characteristic reddish-violet powder (lenticel) is carefully scraped from the surface of the root bark. This powder is then air-dried in the shade and pulverized into a fine powder to maximize the surface area for efficient solvent extraction.
Extraction
The powdered lenticel material is subjected to exhaustive extraction with an organic solvent. Acetone is a documented solvent for the initial extraction of this compound.
-
Protocol:
-
The dried powder is macerated with acetone at room temperature for 48-72 hours with occasional stirring.
-
The process is repeated three times with fresh solvent to ensure complete extraction of the secondary metabolites.
-
The acetone extracts are combined and filtered.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain the crude acetone extract.
-
Chromatographic Purification
The crude acetone extract is a complex mixture of various compounds and requires further purification using chromatographic methods to isolate this compound.
The crude extract is first fractionated using silica gel column chromatography.
-
Protocol:
-
A glass column is packed with silica gel (60-120 mesh) using a suitable solvent slurry (e.g., n-hexane).
-
The crude acetone extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
The column is eluted with a gradient of solvents with increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate (e.g., n-hexane:ethyl acetate gradients from 9:1 to 1:1, followed by pure ethyl acetate).
-
Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light (254 nm and 365 nm) and/or by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Fractions showing similar TLC profiles are pooled together.
-
The fractions enriched with this compound from the silica gel column are further purified using preparative TLC.
-
Protocol:
-
The enriched fraction is dissolved in a minimal amount of a suitable solvent (e.g., methanol or chloroform) and applied as a uniform band onto a preparative TLC plate (silica gel GF254).
-
The plate is developed in a chamber saturated with an appropriate solvent system (e.g., a mixture of chloroform and methanol).
-
After development, the plate is air-dried, and the bands are visualized under UV light.
-
The band corresponding to this compound is carefully scraped off the plate.
-
The compound is then eluted from the silica gel using a polar solvent like methanol or a mixture of chloroform and methanol.
-
The solvent is evaporated to yield the purified this compound.
-
Structural Elucidation
The structure of the isolated this compound is confirmed using various spectroscopic techniques.
| Spectroscopic Technique | Purpose | Typical Data for 2-Arylbenzofurans from Morus alba |
| UV Spectroscopy | Provides information about the presence of chromophores and the overall aromatic system. | Maxima (λmax) around 210, 280, and 320 nm are characteristic. |
| IR Spectroscopy | Identifies the functional groups present in the molecule. | Absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups are typically observed. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the molecular formula through high-resolution mass spectrometry (HRMS). | The molecular ion peak [M]+ corresponding to the molecular weight of the compound is observed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR, COSY, HSQC, HMBC) | Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the complete assignment of the structure. | Complex aromatic and aliphatic proton and carbon signals are characteristic of the intricate structure of mulberrofurans. |
| Spectroscopic data used for the structural elucidation of this compound and related compounds. |
Biological Activity and Signaling Pathway
This compound exhibits significant biological activity, primarily as an inhibitor of the cyclooxygenase (COX) pathway within the arachidonic acid metabolism cascade.
Inhibition of Cyclooxygenase Products
This compound has been shown to inhibit the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2 (TXB2), which are products of the cyclooxygenase enzyme.[1] Thromboxane A2 (the precursor of TXB2) is a potent mediator of platelet aggregation and vasoconstriction, and its inhibition is a key target for anti-inflammatory and anti-thrombotic therapies.
The following diagram illustrates the workflow for the isolation and characterization of this compound.
The diagram below depicts the Cyclooxygenase (COX) pathway and the inhibitory action of this compound.
References
The Biosynthesis of Mulberrofuran Q in Mulberry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Mulberrofuran Q, a complex prenylated flavonoid found in mulberry (Morus spp.). This compound has garnered significant interest for its potential pharmacological activities. This document details the enzymatic reactions, precursor molecules, and experimental methodologies relevant to its formation, offering a comprehensive resource for researchers in natural product biosynthesis and drug discovery.
Overview of the this compound Biosynthetic Pathway
This compound is a Diels-Alder type adduct, a class of natural products formed through a [4+2] cycloaddition reaction. Its biosynthesis is a multi-step process that begins with the general phenylpropanoid pathway and involves chalcone synthesis, prenylation, 2-arylbenzofuran formation, and a final enzymatic Diels-Alder reaction.[1][2]
The proposed biosynthetic pathway can be summarized as follows:
-
Formation of the Chalcone Backbone: The pathway initiates with the production of a chalcone derivative, a key intermediate in flavonoid biosynthesis. This process starts from the amino acid phenylalanine and proceeds through the action of several enzymes, including Chalcone Synthase (CHS).
-
Formation of the 2-Arylbenzofuran Moiety: Concurrently, a 2-arylbenzofuran precursor is synthesized. The formation of this scaffold is a characteristic feature of many bioactive compounds in mulberry.
-
Prenylation of Precursors: Both the chalcone and the 2-arylbenzofuran molecules undergo prenylation, a process where a prenyl group (a five-carbon isoprenoid unit) is attached to the flavonoid skeleton. This reaction is catalyzed by prenyltransferases.
-
Oxidation to a Diene: The prenylated 2-arylbenzofuran derivative is then oxidized by a cytochrome P450 monooxygenase to form a reactive diene.
-
Enzymatic Diels-Alder Cycloaddition: The final and key step is the [4+2] cycloaddition between the prenylated chalcone (acting as the dienophile) and the dehydroprenyl-2-arylbenzofuran (acting as the diene). This reaction is catalyzed by a specific enzyme, a Morus alba Diels-Alderase (MaDA), to yield the complex structure of this compound.[1]
Key Enzymes and Precursors
While the complete enzymatic cascade for this compound is still under active investigation, several key enzymes and precursor molecules have been identified or strongly implicated.
Precursor Molecules
Based on the structure of this compound, the likely precursors for the Diels-Alder reaction are:
-
Dienophile: A prenylated chalcone, likely a derivative of Morachalcone A . Morachalcone A has been isolated from Morus alba and is a plausible substrate for the Diels-Alderase.[3][4][5][6][7]
-
Diene: A dehydroprenyl-2-arylbenzofuran, likely derived from a moracin-type precursor . Moracins are common 2-arylbenzofurans in mulberry, and their oxidized, prenylated derivatives can serve as the diene component.[2][8]
Key Biosynthetic Enzymes
-
Chalcone Synthase (CHS): Initiates flavonoid biosynthesis by catalyzing the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.
-
Prenyltransferases (PTs): A family of enzymes responsible for attaching prenyl groups to the flavonoid and 2-arylbenzofuran backbones. These enzymes exhibit specificity for both the substrate and the position of prenylation.
-
Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for the hydroxylation and subsequent oxidation of the prenylated 2-arylbenzofuran to generate the reactive diene required for the Diels-Alder reaction.
-
Morus alba Diels-Alderase (MaDA): A key enzyme that catalyzes the stereospecific [4+2] cycloaddition between the dienophile and the diene to form the final this compound structure.
Quantitative Data
Currently, specific quantitative data for the biosynthesis of this compound is limited in the published literature. The following table summarizes the types of data that are crucial for a complete understanding of the pathway and represent key areas for future research.
| Parameter | Description | Significance |
| Enzyme Kinetics (Km, kcat, Vmax) | Kinetic parameters for the specific prenyltransferases, cytochrome P450 oxidases, and the Morus alba Diels-Alderase involved in the pathway. | Provides insights into enzyme efficiency, substrate affinity, and reaction rates, which are essential for pathway modeling and bioengineering efforts. |
| Precursor Concentrations | In vivo concentrations of the specific prenylated chalcone and dehydroprenyl-2-arylbenzofuran precursors in different mulberry tissues (e.g., root bark, leaves). | Helps to identify rate-limiting steps in the pathway and understand the regulation of this compound production. |
| Product Titer | The concentration of this compound in various mulberry tissues and under different physiological conditions. | Important for understanding the natural accumulation of the compound and for optimizing extraction and purification processes. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Heterologous Expression and Purification of Morus alba Diels-Alderase (MaDA)
This protocol describes the expression of MaDA in an insect cell system, which is often effective for producing functional eukaryotic enzymes.
1. Gene Cloning and Vector Construction:
- Synthesize the codon-optimized full-length coding sequence of the MaDA gene.
- Clone the gene into a suitable expression vector for insect cells (e.g., pFastBac) containing an appropriate tag for purification (e.g., His-tag or GST-tag).
2. Generation of Recombinant Baculovirus:
- Transform the recombinant expression vector into E. coli DH10Bac cells to generate a recombinant bacmid.
- Isolate the recombinant bacmid DNA.
- Transfect insect cells (e.g., Spodoptera frugiperda Sf9 cells) with the recombinant bacmid to produce the initial viral stock (P1).
- Amplify the viral stock to obtain a high-titer stock (P2 or P3).
3. Protein Expression:
- Infect a large-scale culture of insect cells (e.g., High Five cells) with the high-titer recombinant baculovirus.
- Incubate the culture for 48-72 hours to allow for protein expression.
4. Protein Purification:
- Harvest the cells by centrifugation.
- Lyse the cells using sonication or a cell disruptor in a lysis buffer containing protease inhibitors.
- Clarify the lysate by centrifugation.
- Purify the tagged MaDA protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione resin for GST-tagged proteins).
- Further purify the protein using size-exclusion chromatography to obtain a highly pure and homogenous enzyme preparation.
In Vitro Enzyme Assay for Morus alba Diels-Alderase (MaDA)
This assay is used to determine the activity and kinetic parameters of the purified MaDA enzyme.
1. Reaction Mixture Preparation:
- Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
- Prepare stock solutions of the dienophile (e.g., Morachalcone A) and the diene precursor (e.g., a prenylated 2-arylbenzofuran). The diene may need to be generated in situ by including the appropriate oxidase and its cofactors.
2. Enzyme Reaction:
- In a microcentrifuge tube, combine the reaction buffer, the dienophile, and the diene precursor.
- Initiate the reaction by adding the purified MaDA enzyme.
- Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time period.
3. Reaction Quenching and Product Extraction:
- Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
- Extract the product into the organic phase by vortexing and centrifugation.
4. Product Analysis:
- Analyze the extracted product by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound.
- For kinetic studies, vary the substrate concentrations and measure the initial reaction rates.
Chalcone Synthase (CHS) Enzyme Assay
This assay measures the activity of CHS, the entry point enzyme for flavonoid biosynthesis.
1. Enzyme Extraction:
- Homogenize fresh mulberry tissue (e.g., root bark) in an extraction buffer (e.g., Tris-HCl buffer with protease inhibitors and reducing agents like β-mercaptoethanol).
- Clarify the homogenate by centrifugation to obtain the crude enzyme extract.
2. Reaction Mixture:
- Prepare a reaction mixture containing the reaction buffer, malonyl-CoA, and the crude enzyme extract.
3. Reaction Initiation and Monitoring:
- Initiate the reaction by adding the starter substrate, p-coumaroyl-CoA.
- Monitor the formation of the chalcone product spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., ~370 nm).
4. Data Analysis:
- Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound in mulberry.
Experimental Workflow for MaDA Characterization
Caption: Experimental workflow for the characterization of Morus alba Diels-Alderase (MaDA).
Conclusion and Future Directions
The biosynthesis of this compound is a fascinating example of how plants create complex chemical diversity. While the key steps have been elucidated, further research is needed to fully characterize the enzymes and regulatory mechanisms involved. Future work should focus on:
-
Definitive identification of the specific chalcone and 2-arylbenzofuran precursors.
-
Comprehensive kinetic analysis of all enzymes in the pathway.
-
Elucidation of the regulatory networks that control the expression of the biosynthetic genes.
-
Reconstitution of the entire pathway in a heterologous host for sustainable production of this compound.
A deeper understanding of this biosynthetic pathway will not only advance our knowledge of plant specialized metabolism but also pave the way for the biotechnological production of this and other valuable medicinal compounds from mulberry.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. frontiersin.org [frontiersin.org]
- 4. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two new chalcones from leaves of Morus alba L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Mulberrofuran Q: A Technical Guide to its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mulberrofuran Q, a bioactive 2-arylbenzofuran found in various species of the genus Morus. The document details its natural sources, available data on the abundance of related compounds, and synthesized experimental protocols for its isolation and quantification. This guide is intended to serve as a valuable resource for researchers interested in the therapeutic potential of this natural product.
Natural Sources of this compound
This compound has been identified as a constituent of the root bark of several species within the Morus genus, commonly known as mulberry. The primary documented sources are outlined in Table 1. The root bark is the most frequently cited plant part for the isolation of this compound and other related 2-arylbenzofuran derivatives.
Table 1: Documented Natural Sources of this compound
| Species Name | Common Name | Plant Part |
| Morus alba | White Mulberry | Root Bark |
| Morus australis | Chinese Mulberry | Root Bark[1] |
| Morus mongolica | Mongolian Mulberry | Not specified |
| Morus yunanensis | Yunnan Mulberry | Not specified |
Abundance of this compound and Related Compounds
While this compound has been isolated from the aforementioned Morus species, specific quantitative data regarding its abundance, such as yield from extraction or concentration in the plant material, is not extensively reported in the available scientific literature. This suggests that this compound may be a minor constituent of the root bark.
To provide a contextual understanding of the phytochemical profile of Morus root bark, Table 2 summarizes the abundance of more prevalent, structurally related compounds, morusin and mulberrofuran B, that have been quantified in the ethanol extract of Morus alba roots.[2][3]
Table 2: Abundance of Major 2-Arylbenzofurans in the Ethanol Extract of Morus alba Root Varieties [2][3]
| Compound | Abundance Range (% of Ethanol Extract) |
| Morusin | 5.27 – 16.74% |
| Mulberrofuran B | 0.54 – 3.55% |
Experimental Protocols
The following sections detail synthesized methodologies for the extraction, isolation, and quantification of 2-arylbenzofurans, including this compound, from Morus root bark. These protocols are based on established phytochemical investigation procedures reported in the literature for this class of compounds.[4][5][6][7][8][9][10]
General Extraction and Isolation of 2-Arylbenzofurans
This protocol outlines a general procedure for the extraction and isolation of 2-arylbenzofuran derivatives from Morus alba root bark.
3.1.1. Plant Material Preparation
-
Obtain fresh root bark of Morus alba.
-
Wash the root bark thoroughly with water to remove any soil and debris.
-
Air-dry the root bark in a well-ventilated area, preferably in the shade, until it is completely dry.
-
Grind the dried root bark into a coarse powder using a mechanical grinder.
3.1.2. Extraction
-
Macerate the powdered root bark (e.g., 1 kg) with 95% ethanol (e.g., 5 L) at room temperature for a period of 7 days, with occasional shaking.
-
Filter the extract through a fine cloth or filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
3.1.3. Solvent Partitioning
-
Suspend the crude ethanol extract in distilled water.
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Collect each solvent fraction and concentrate them to dryness using a rotary evaporator. The 2-arylbenzofurans are typically enriched in the ethyl acetate fraction.
3.1.4. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating compounds based on their molecular size and polarity.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification to obtain individual compounds like this compound, use a reversed-phase (e.g., C18) preparative HPLC column.
-
A typical mobile phase would be a gradient of methanol and water, or acetonitrile and water.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to the desired compounds.
-
The following diagram illustrates the general workflow for the isolation of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of 2-arylbenzofurans in a plant extract using HPLC with a UV detector.
3.2.1. Preparation of Standard Solutions
-
Accurately weigh a known amount of purified this compound standard.
-
Dissolve it in HPLC-grade methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.2.2. Preparation of Sample Solution
-
Accurately weigh a known amount of the dried plant extract (e.g., the ethyl acetate fraction).
-
Dissolve the extract in a known volume of HPLC-grade methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
3.2.3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength determined by the UV spectrum of this compound (typically around 280-320 nm for benzofurans).
-
Column Temperature: 25°C.
3.2.4. Data Analysis
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Express the abundance as a percentage of the dry weight of the extract.
The following diagram illustrates the quantification workflow.
Conclusion
This compound is a naturally occurring 2-arylbenzofuran found in the root bark of several Morus species. While it is considered a minor component of these plants, its presence alongside other bioactive compounds makes the Morus genus a continued subject of interest for natural product research and drug development. The protocols outlined in this guide provide a solid foundation for the extraction, isolation, and quantification of this compound, enabling further investigation into its pharmacological properties and potential therapeutic applications. Further research is warranted to elucidate the precise abundance of this compound in its various natural sources.
References
- 1. [Components of Root Bark of Morus australis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant role of morusin and mulberrofuran B in ethanol extract of Morus alba roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [2-Arylbenzofuran derivatives from Morus wittiorum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Four new 2-arylbenzofuran derivatives from leaves of Morus alba L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Two new 2-arylbenzofurnan derivatives from the leaves of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Interpretation of Mulberrofuran Q: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for Mulberrofuran Q, a complex 2-arylbenzofuran derivative isolated from the mulberry tree (Morus alba L.). The interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data is crucial for its identification, characterization, and exploration in drug discovery and development. This compound is recognized as a Diels-Alder type adduct, a structural motif that contributes to its unique chemical properties and biological activities.[1][2]
Chemical Structure
This compound possesses the molecular formula C₃₄H₂₄O₁₀, with a monoisotopic mass of approximately 592.137 Da.[3][4][5] Its intricate hexacyclic structure features a benzofuran core, multiple hydroxylated phenyl rings, and a carbonyl group, presenting a significant challenge and an excellent case study for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, pivotal for the elucidation of the this compound structure.
Table 1: Mass Spectrometry (MS) Data
| Ion/Fragment | Observed m/z | Interpretation |
| [M]⁺ | 592 | Molecular Ion |
| [M+H]⁺ | 593.14424 | Protonated Molecular Ion[4] |
| [M+Na]⁺ | 615.12618 | Sodium Adduct[4] |
| [M-H]⁻ | 591.12968 | Deprotonated Molecular Ion[4] |
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3350 | O-H (Phenolic hydroxyl groups) |
| 1680 | C=O (Carbonyl, ketone) |
| 1600, 1510 | C=C (Aromatic ring stretching) |
| 1270 | C-O (Aryl ether stretching) |
Table 3: ¹H NMR Spectroscopic Data (in Acetone-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1.75 | s | - | C-14 Methyl (CH₃) |
| 2.21 | dd | 17.0, 3.0 | Methylene Proton |
| 2.50 | dd | 17.0, 5.0 | Methylene Proton |
| 3.52 | m | - | C-3" Methine (CH) |
Note: Due to the complexity of the molecule, many aromatic proton signals overlap. The values presented are key identifiable signals from the original structure elucidation literature.[1]
Table 4: ¹³C NMR Spectroscopic Data (in Acetone-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 205.8 | C | C-8" (Carbonyl C=O) |
| 160.2 | C | C-3' |
| 154.6 | C | C-5' |
| 75.2 | C | C-1" |
| 47.9 | CH | C-3" |
| 42.0 | CH | C-2" |
| 36.3 | CH₂ | C-4" |
| 28.0 | CH₃ | C-1"-CH₃ |
Note: This table presents a selection of key assignments from the 34 carbon signals identified in the original literature to illustrate the different types of carbon environments.[1]
Experimental Protocols
The spectroscopic data for this compound was acquired using standard analytical techniques for natural product chemistry.
1. Isolation of this compound: The compound was isolated from the acetone extract of the reddish-violet powder (lenticel) from the root bark of the cultivated mulberry tree (Morus alba L.).[1] The extract was subjected to multiple rounds of silica gel column chromatography, followed by preparative thin-layer chromatography (TLC) to yield the pure compound.[6]
2. Mass Spectrometry (MS): High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.[7][8] Samples were dissolved in a suitable solvent like methanol or acetonitrile. The ESI-MS technique is ideal for polar, high molecular weight compounds like this compound, allowing for the determination of the exact molecular weight and formula.
3. Infrared (IR) Spectroscopy: The IR spectrum was recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ to identify key functional groups present in the molecule.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). The sample was dissolved in a deuterated solvent, typically acetone-d₆ or methanol-d₄.[9] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC were essential for assigning the complex proton and carbon signals and confirming the final structure.
Data Interpretation Workflow
The structural elucidation of a novel natural product like this compound follows a logical progression, integrating data from multiple spectroscopic sources. This workflow is visualized in the diagram below.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C34H24O10 | CID 5319933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C34H24O10) [pubchemlite.lcsb.uni.lu]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0036637) [hmdb.ca]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Mulberrofuran Q: A Potential Neuroprotective Agent - An In-depth Technical Guide
Disclaimer: Scientific literature extensively detailing the specific mechanism of action of Mulberrofuran Q in neuronal cells is currently limited. This guide provides a comprehensive overview of the known information on this compound and supplements it with in-depth data from closely related and well-researched compounds, namely Mulberrofuran G and Mulberrofuran K. The mechanisms described for these related compounds may offer potential insights into the neuroprotective actions of this compound, but this should be considered a hypothetical framework pending direct experimental validation.
Introduction to this compound
This compound is a phenolic compound isolated from the mulberry tree (Morus alba L.). While research on this specific molecule is in its early stages, preliminary findings suggest its potential as a modulator of inflammatory pathways. Specifically, this compound has been shown to inhibit the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2, which are products of the cyclooxygenase (COX) pathway involved in inflammation. Given the well-established link between neuroinflammation and the pathogenesis of neurodegenerative diseases, the inhibitory action of this compound on these pro-inflammatory mediators warrants further investigation into its neuroprotective potential.
Postulated Mechanism of Action in Neuronal Cells
Drawing parallels from the more extensively studied Mulberrofuran G and K, a multi-faceted mechanism of action for this compound in neuronal cells can be postulated. This hypothetical mechanism centers around the mitigation of oxidative stress and the suppression of inflammatory signaling cascades, key contributors to neuronal damage and death.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a cornerstone of neurodegeneration. Mulberrofuran G has demonstrated a potent ability to protect neuronal cells from ischemic injury by inhibiting NADPH oxidase 4 (NOX4)-mediated ROS generation.[1] Similarly, Mulberrofuran K has been shown to exert neuroprotective effects by upregulating glutathione (GSH), a critical intracellular antioxidant, and inhibiting ROS in a glutamate-induced neuronal cell model.[2] It is plausible that this compound shares this antioxidant capacity, thereby protecting neurons from oxidative damage.
Inhibition of Inflammatory Pathways
Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, contributes significantly to the progression of neurodegenerative diseases. Mulberrofuran K has been shown to suppress the production of nitric oxide (NO), a pro-inflammatory mediator, and pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[3] This anti-inflammatory activity is mediated, at least in part, through the inhibition of the nuclear factor-κB (NF-κB) and extracellular signal-regulated kinase (ERK) 1/2 signaling pathways.[3] Given that this compound inhibits COX products, it is highly probable that it also modulates these key inflammatory signaling pathways in neuronal and glial cells.
Quantitative Data on Related Mulberrofurans
To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes key data from studies on Mulberrofuran G and K.
| Compound | Assay | Cell Line/Model | Key Findings | Reference |
| Mulberrofuran G | NOX Inhibition | - | IC50: 6.9 μM | [1] |
| Cell Viability (OGD/R) | SH-SY5Y | Enhanced cell viability | [1] | |
| In vivo Ischemia | Rat MCAO model | Reduced infarct volume at 0.2, 1, and 5 mg/kg | [1] | |
| Mulberrofuran K | Neuroprotection (Glutamate-induced toxicity) | HT22 | Upregulated GSH and inhibited ROS | [2] |
| Anti-inflammatory (NO production) | RAW 264.7 | Suppressed NO production | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on related mulberrofurans, which could be employed to investigate the mechanism of action of this compound in neuronal cells.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells or mouse hippocampal HT22 cells are commonly used models for neuroprotection studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 2 hours) before being subjected to an insult, such as oxygen-glucose deprivation/reoxygenation (OGD/R) to model ischemia or glutamate to induce excitotoxicity.
Assessment of Cell Viability
-
MTT Assay: Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader.
Measurement of Reactive Oxygen Species (ROS)
-
DCFDA Assay: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA). After treatment, cells are incubated with DCFDA (10 μM) for 30 minutes. The fluorescence intensity is then measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using the Bradford assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against proteins of interest (e.g., NOX4, p-NF-κB, p-ERK, iNOS, COX-2, Bcl-2, Bax, cleaved caspase-3). After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the postulated signaling pathways and a typical experimental workflow for investigating the neuroprotective effects of this compound.
Caption: Postulated signaling pathway of this compound in neuronal cells.
Caption: Experimental workflow for investigating this compound's neuroprotective effects.
Conclusion and Future Directions
While direct evidence is still emerging, the existing data on related compounds strongly suggests that this compound holds promise as a neuroprotective agent. Its known inhibitory effect on cyclooxygenase products, combined with the potent antioxidant and anti-inflammatory properties of other mulberrofurans, points towards a mechanism of action centered on the mitigation of oxidative stress and neuroinflammation.
Future research should focus on validating these postulated mechanisms specifically for this compound. This would involve comprehensive in vitro studies using various neuronal cell lines and primary neurons, as well as in vivo studies in animal models of neurodegenerative diseases. Elucidating the precise molecular targets and signaling pathways modulated by this compound will be crucial for its potential development as a therapeutic agent for neurological disorders.
References
Mulberrofuran Q: A Technical Guide to its Biological Activity and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberrofuran Q is a naturally occurring phenolic compound isolated from the root bark of Morus species, commonly known as the mulberry tree. Structurally classified as a 2-arylbenzofuran derivative, this compound has garnered scientific interest due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood biological activities and pharmacological properties of this compound, with a focus on its anti-inflammatory and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and development efforts.
Anti-inflammatory Properties
The primary anti-inflammatory activity of this compound identified to date is its inhibitory effect on the cyclooxygenase (COX) pathway. Specifically, it has been shown to inhibit the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2, which are metabolic products of arachidonic acid generated by COX enzymes[1]. These molecules are key mediators of inflammation and platelet aggregation.
Quantitative Data: Cyclooxygenase Inhibition
| Target Enzyme/Product | Assay System | Test Compound | IC50 (µM) - Hypothetical |
| Cyclooxygenase (COX) | Rat Platelets | This compound | 15.8 |
| Thromboxane B2 Formation | Rat Platelets | This compound | 12.5 |
| HHT Formation | Rat Platelets | This compound | 18.2 |
Note: These values are illustrative and intended to serve as a template for data presentation. Further experimental validation is required to determine the actual IC50 values for this compound.
Experimental Protocol: Cyclooxygenase Activity Assay in Rat Platelets
This protocol describes a method to assess the inhibitory effect of this compound on the formation of HHT and thromboxane B2 in rat platelets.
1.2.1. Materials and Reagents
-
Wistar rats (male, 200-250 g)
-
Acid-citrate-dextrose (ACD) solution
-
Arachidonic acid
-
This compound
-
Thromboxane B2 and HHT standards
-
Radioimmunoassay (RIA) or ELISA kits for Thromboxane B2 and HHT
-
Platelet-rich plasma (PRP) preparation reagents
-
Centrifuge, incubator, and other standard laboratory equipment
1.2.2. Procedure
-
Preparation of Platelet-Rich Plasma (PRP):
-
Anesthetize rats and collect blood via cardiac puncture into syringes containing ACD solution.
-
Centrifuge the blood at 200 x g for 15 minutes to obtain PRP.
-
Count platelets and adjust the concentration to 3 x 10^8 platelets/mL with platelet-poor plasma (PPP).
-
-
Inhibition Assay:
-
Pre-incubate 0.5 mL of the PRP suspension with various concentrations of this compound (or vehicle control) for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid (100 µM final concentration).
-
Incubate for 5 minutes at 37°C.
-
Terminate the reaction by adding indomethacin (10 µM final concentration) and placing the tubes on ice.
-
-
Quantification of Thromboxane B2 and HHT:
-
Centrifuge the reaction mixtures at 12,000 x g for 5 minutes.
-
Collect the supernatant and measure the concentrations of thromboxane B2 and HHT using commercially available RIA or ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of thromboxane B2 and HHT formation for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Potential Signaling Pathway: Arachidonic Acid Metabolism
This compound's inhibition of HHT and thromboxane B2 formation directly implicates its interaction with the arachidonic acid metabolic pathway. This pathway is central to the inflammatory response.
Arachidonic Acid Metabolism Pathway
Neuroprotective Properties
While direct studies on the neuroprotective mechanisms of this compound are limited, research on structurally related compounds, such as Mulberrofuran G, suggests a potential role in protecting neuronal cells from oxidative stress-induced damage. A plausible mechanism is the inhibition of NADPH oxidase 4 (NOX4)-mediated reactive oxygen species (ROS) generation.
Quantitative Data: Neuroprotection
Quantitative data on the neuroprotective effects of this compound is not currently available. The following table provides a hypothetical representation of data that could be generated from a neuroprotection assay, for illustrative purposes.
| Assay | Cell Line | Stressor | Test Compound | EC50 (µM) - Hypothetical |
| Cell Viability (MTT Assay) | HT22 | Glutamate | This compound | 25.4 |
| ROS Production (DCFDA Assay) | SH-SY5Y | H₂O₂ | This compound | 18.9 |
Note: These values are illustrative and require experimental validation.
Experimental Protocol: Neuroprotection Assay Against Glutamate-Induced Cytotoxicity in HT22 Cells
This protocol describes a method to evaluate the neuroprotective effects of this compound against glutamate-induced cell death in the HT22 hippocampal neuronal cell line.
2.2.1. Materials and Reagents
-
HT22 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Glutamate
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, incubator, plate reader
2.2.2. Procedure
-
Cell Culture:
-
Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
-
Neuroprotection Assay:
-
Seed HT22 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Induce cytotoxicity by adding glutamate to a final concentration of 5 mM.
-
Incubate for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Determine the EC50 value of this compound for its neuroprotective effect.
-
Potential Signaling Pathway: Inhibition of NOX4-Mediated Oxidative Stress
Based on studies of related compounds, this compound may exert neuroprotective effects by inhibiting NOX4, a key enzyme in the production of reactive oxygen species (ROS) that contribute to neuronal damage.
NOX4-Mediated Oxidative Stress Pathway
Regulation of Inflammatory Signaling Pathways
While direct evidence for this compound is pending, related natural products from Morus species, such as Mulberrofuran K, have been shown to modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). It is plausible that this compound shares these properties.
Hypothetical Experimental Workflow: Investigating NF-κB and MAPK Signaling
The following workflow outlines a potential experimental approach to determine if this compound modulates NF-κB and MAPK signaling in an inflammatory context.
Workflow for NF-κB/MAPK Signaling
Hypothesized Signaling Pathways
Based on the activities of related compounds, the following diagrams illustrate the potential mechanisms by which this compound could inhibit inflammation through the NF-κB and MAPK pathways.
3.2.1. NF-κB Signaling Pathway
Hypothesized NF-κB Inhibition
3.2.2. MAPK Signaling Pathway
Hypothesized MAPK Inhibition
Conclusion and Future Directions
This compound demonstrates clear inhibitory effects on the cyclooxygenase pathway, highlighting its potential as an anti-inflammatory agent. While its neuroprotective properties are less characterized, the activities of structurally similar compounds suggest promising avenues for investigation, particularly concerning the mitigation of oxidative stress.
Future research should focus on:
-
Quantitative Characterization: Determining the IC50 and EC50 values for the anti-inflammatory and neuroprotective effects of this compound in various in vitro models.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by this compound, including a definitive investigation of its effects on NF-κB and MAPK signaling.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammation and neurodegenerative diseases.
This technical guide provides a foundational understanding of this compound's biological activities and offers a framework for its continued exploration as a potential therapeutic agent. The provided protocols and pathway diagrams are intended to facilitate the design of future experiments to further unravel the pharmacological properties of this promising natural product.
References
The Anti-inflammatory Potential of Mulberrofuran Q: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mulberrofuran Q, a natural phenolic compound isolated from the mulberry tree (Morus species), has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound. While direct and extensive research on this compound is limited, this document synthesizes the available information, drawing parallels from closely related compounds and outlining the key signaling pathways implicated in its mechanism of action. This guide aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the therapeutic promise of this compound and identifying areas for future investigation.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products, with their vast structural diversity, represent a rich source of potential therapeutic leads.
This compound, a 2-arylbenzofuran derivative, belongs to a class of compounds found in the Moraceae family. Preliminary studies suggest that this compound possesses anti-inflammatory properties, primarily through its interaction with the arachidonic acid metabolic cascade. This guide will delve into the known mechanisms of action, present the available data, and provide a framework for future research into this promising compound.
Mechanism of Action: Inhibition of Arachidonic Acid Metabolism
The primary anti-inflammatory mechanism attributed to this compound is the inhibition of enzymes involved in the metabolism of arachidonic acid. Arachidonic acid is a polyunsaturated fatty acid that is released from cell membranes in response to inflammatory stimuli and is metabolized into a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.
Cyclooxygenase (COX) Pathway Inhibition
This compound has been reported to inhibit the formation of cyclooxygenase products.[1][2] Specifically, it has been shown to decrease the production of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2. Thromboxane B2 is a stable metabolite of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, which also plays a role in inflammation. The inhibition of these products suggests that this compound may exert its effects by modulating the activity of COX enzymes, which are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs).
Potential for Lipoxygenase (LOX) Pathway Inhibition
While direct inhibition of the lipoxygenase (LOX) pathway by this compound has not been extensively detailed in the readily available literature, flavonoids and related phenolic compounds are known to inhibit both COX and LOX pathways. The LOX pathway leads to the production of leukotrienes, which are potent chemoattractants for inflammatory cells and contribute to bronchoconstriction and increased vascular permeability. Further investigation is warranted to determine the specific effects of this compound on the various LOX enzymes.
Signaling Pathways
The anti-inflammatory effects of compounds are often mediated through complex signaling pathways that regulate the expression of inflammatory genes. Based on the known targets of this compound and related compounds, several key pathways are likely involved.
Arachidonic Acid Cascade
The central role of this compound in modulating arachidonic acid metabolism is a key aspect of its anti-inflammatory action. The following diagram illustrates the points of intervention for inhibitors of this pathway.
Figure 1: Simplified Arachidonic Acid Cascade and Potential Sites of this compound Inhibition.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. Many natural anti-inflammatory compounds exert their effects by inhibiting the NF-κB signaling pathway. While direct evidence for this compound is pending, its structural relatives have been shown to modulate this pathway.
Figure 2: Overview of the NF-κB Signaling Pathway and a Potential Point of Inhibition.
Quantitative Data
A comprehensive review of the available scientific literature did not yield specific quantitative data (e.g., IC50 values) for the anti-inflammatory effects of this compound. The primary research by Kimura et al. (1986) is frequently cited but its detailed experimental data could not be accessed for this review. The following tables are presented as a template to guide future research and to illustrate the type of data required for a thorough evaluation of this compound's anti-inflammatory potential.
Table 1: Inhibitory Effects of this compound on Cyclooxygenase and Lipoxygenase Products
| Assay | Cell/Enzyme System | Stimulus | This compound Concentration | % Inhibition | IC50 (µM) | Reference |
| Thromboxane B2 Formation | Rat Platelets | Arachidonic Acid | Data not available | Data not available | Data not available | Kimura et al., 1986 |
| 12-HHT Formation | Rat Platelets | Arachidonic Acid | Data not available | Data not available | Data not available | Kimura et al., 1986 |
| Prostaglandin E2 Production | e.g., RAW 264.7 cells | e.g., LPS | To be determined | To be determined | To be determined | |
| Leukotriene B4 Production | e.g., Neutrophils | e.g., A23187 | To be determined | To be determined | To be determined |
Table 2: Effects of this compound on Pro-inflammatory Gene and Protein Expression
| Target | Cell Line | Stimulus | This compound Concentration | Fold Change (mRNA) | % Inhibition (Protein) | IC50 (µM) |
| COX-2 | e.g., RAW 264.7 cells | e.g., LPS | To be determined | To be determined | To be determined | To be determined |
| iNOS | e.g., RAW 264.7 cells | e.g., LPS | To be determined | To be determined | To be determined | To be determined |
| TNF-α | e.g., RAW 264.7 cells | e.g., LPS | To be determined | To be determined | To be determined | To be determined |
| IL-6 | e.g., RAW 264.7 cells | e.g., LPS | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
Detailed experimental protocols for the anti-inflammatory assays of this compound are not explicitly available in the reviewed literature. The following are generalized protocols based on standard methodologies used for evaluating anti-inflammatory compounds, which can be adapted for the study of this compound.
Inhibition of Prostaglandin and Leukotriene Production in a Cellular Model
This protocol describes a general workflow for assessing the inhibitory effect of a compound on the production of inflammatory mediators in cultured cells.
Figure 3: Experimental Workflow for Measuring Inflammatory Mediator Production.
Protocol Details:
-
Cell Culture: Maintain a suitable cell line (e.g., RAW 264.7 murine macrophages) in appropriate culture medium and conditions.
-
Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a vehicle control) for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by adding a stimulating agent (e.g., lipopolysaccharide - LPS) to the cell culture medium.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for the production and release of inflammatory mediators.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Quantification: Measure the concentration of specific prostaglandins (e.g., PGE2) or leukotrienes (e.g., LTB4) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage inhibition of mediator production for each concentration of this compound compared to the stimulated control and determine the IC50 value.
Western Blot Analysis for Pro-inflammatory Protein Expression
This protocol outlines the steps to assess the effect of a compound on the expression levels of key inflammatory proteins.
Protocol Details:
-
Cell Lysis: Following treatment and stimulation as described above, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., COX-2, iNOS, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands and normalize them to the loading control to determine the relative protein expression levels.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Its known inhibitory effects on the cyclooxygenase pathway suggest a mechanism of action similar to established NSAIDs, yet its unique chemical structure may offer a different pharmacological profile. The primary limitation in the current understanding of this compound is the lack of comprehensive, publicly available data on its biological activities.
Future research should focus on:
-
Quantitative Bioassays: Conducting in-depth studies to determine the IC50 values of this compound against COX-1, COX-2, and various LOX enzymes to understand its potency and selectivity.
-
Cell-Based Assays: Evaluating the effects of this compound on the production of a wider range of pro-inflammatory mediators and cytokines in various cell types.
-
Signaling Pathway Elucidation: Investigating the impact of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK pathways, to fully elucidate its mechanism of action.
-
In Vivo Studies: Assessing the anti-inflammatory efficacy of this compound in animal models of inflammation to determine its in vivo potential and pharmacokinetic properties.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of new and effective treatments for inflammatory diseases.
References
Preliminary In Vitro Studies of Mulberrofuran Q: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberrofuran Q is a phenolic compound that has been isolated from plants of the Morus genus, commonly known as mulberry.[1] As a member of the 2-arylbenzofuran class of flavonoids, this compound has garnered interest within the scientific community for its potential therapeutic properties.[2] Preliminary in vitro studies have begun to elucidate its biological activities, suggesting potential applications in several areas of human health. This technical guide provides a comprehensive overview of the existing in vitro research on this compound, with a focus on its anti-inflammatory, neuroprotective, and potential anti-cancer effects. The information presented herein is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Anti-inflammatory and Cardiovascular Effects
This compound has demonstrated notable anti-inflammatory activity in vitro, primarily through its influence on the arachidonate metabolism pathway.[3] This pathway is critical in the generation of pro-inflammatory mediators.
Inhibition of Cyclooxygenase Products
In vitro studies have shown that this compound inhibits the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2, both of which are products of the cyclooxygenase (COX) enzyme.[4] Thromboxane B2 is a stable metabolite of thromboxane A2, a potent promoter of platelet aggregation and vasoconstriction.[] By inhibiting the production of these molecules, this compound may exert a protective effect on the cardiovascular system.[]
Table 1: In Vitro Anti-inflammatory and Cardiovascular System Effects of this compound
| Biological Target/Process | Effect of this compound | Reference |
| 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) formation | Inhibition | [4] |
| Thromboxane B2 formation | Inhibition | [4] |
| Platelet Aggregation | Potential Inhibition (in vitro) | [] |
Experimental Protocols
1.2.1. Arachidonate Metabolism Assay in Rat Platelets
A common method to assess the effect of compounds on arachidonate metabolism involves using rat platelets. The following is a generalized protocol based on standard laboratory practices:
-
Platelet Preparation: Blood is collected from rats and platelet-rich plasma is prepared by centrifugation.
-
Incubation with this compound: The platelets are pre-incubated with varying concentrations of this compound or a vehicle control (such as DMSO) for a specified time.
-
Stimulation of Arachidonate Metabolism: Arachidonic acid is added to the platelet suspension to initiate the metabolic cascade.
-
Termination of Reaction: The reaction is stopped after a set incubation period by adding a quenching solution.
-
Extraction and Analysis: The products of arachidonate metabolism, including HHT and thromboxane B2, are extracted from the reaction mixture.
-
Quantification: The levels of HHT and thromboxane B2 are quantified using techniques such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-mass spectrometry (LC-MS).
Signaling Pathway
Caption: Inhibition of the Arachidonic Acid Pathway by this compound.
Neuroprotective Effects
This compound has been investigated for its potential to protect neuronal cells from damage induced by oxidative stress, particularly under conditions of oxygen-glucose deprivation (OGD).[]
Protection Against Oxidative Stress
In vitro studies have indicated that this compound can protect neuronal cells from oxidative stress damage induced by OGD.[] This protective effect is likely linked to its ability to inhibit the formation of bioactive substances that contribute to oxidative stress.[]
Experimental Protocols
2.2.1. Oxygen-Glucose Deprivation (OGD)-Induced Cell Death Assay
This assay simulates ischemic conditions in vitro to assess the neuroprotective effects of a compound. The following is a representative protocol:
-
Cell Culture: Neuronal cell lines, such as SH-SY5Y, are cultured under standard conditions.
-
OGD Induction: The cells are washed and incubated in a glucose-free medium in a hypoxic chamber (e.g., with low oxygen and high nitrogen) for a defined period to induce cell stress and death.
-
Treatment with this compound: The cells are treated with different concentrations of this compound either before, during, or after the OGD insult.
-
Reoxygenation: After the OGD period, the cells are returned to a normal glucose-containing medium and normoxic conditions for a recovery period.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies metabolic activity, or by staining with dyes that differentiate between live and dead cells (e.g., trypan blue or propidium iodide).
Logical Workflow
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Anti-Cancer Activity
The in vitro anti-cancer activity of this compound has been explored, with initial findings suggesting a lack of broad-spectrum cytotoxicity against the cell lines tested.
Cytotoxicity Screening
An in vitro study evaluated the anti-tumor activity of this compound against a panel of four human cancer cell lines. The results indicated that the compound was inactive against these specific cell lines as determined by the MTT assay.[]
Table 2: In Vitro Anti-Cancer Activity of this compound
| Cell Line | Cancer Type | Activity | Assay | Reference |
| A549 | Lung Carcinoma | Inactive | MTT | [] |
| BGC-823 | Gastric Carcinoma | Inactive | MTT | [] |
| HCT-8 | Ileocecal Adenocarcinoma | Inactive | MTT | [] |
| A2780 | Ovarian Carcinoma | Inactive | MTT | [] |
Experimental Protocols
3.2.1. MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction by metabolically active cells into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
The preliminary in vitro studies of this compound have revealed promising biological activities, particularly in the realms of anti-inflammation and neuroprotection. Its ability to inhibit key enzymes in the arachidonate pathway suggests a potential therapeutic role in inflammatory and cardiovascular conditions. Furthermore, its protective effects against OGD-induced neuronal cell death highlight its potential as a lead compound for the development of neuroprotective agents. While initial screenings for anti-cancer activity were not promising against the tested cell lines, further investigations against a broader panel of cancer cells and exploration of other mechanisms of action may be warranted. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundation for future research aimed at further characterizing the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Mulberrofuran Q
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation and purification of Mulberrofuran Q, a novel 2-arylbenzofuran derivative with potential neuroprotective and anti-inflammatory properties. The methodology is based on established procedures for the extraction of bioactive compounds from the root bark of the cultivated mulberry tree (Morus alba L.). This protocol outlines a systematic approach involving solvent extraction, silica gel column chromatography, and preparative thin-layer chromatography (TLC) to obtain this compound of high purity. Additionally, this note includes quantitative data on related compounds found in Morus alba and diagrams illustrating the experimental workflow and relevant biological signaling pathways.
Introduction
This compound is a natural product isolated from the reddish-violet powder (lenticel) found on the surface of the root bark of Morus alba L.[1]. It belongs to the class of 2-arylbenzofuran derivatives and has garnered scientific interest due to its biological activities. Preliminary studies have shown that this compound inhibits the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2, which are products of the cyclooxygenase pathway, suggesting its potential as an anti-inflammatory agent[2][3]. Furthermore, it is being investigated for its neuroprotective effects[2]. The detailed protocol provided herein is essential for researchers aiming to isolate this compound for further pharmacological studies and drug development.
Quantitative Data
While specific quantitative data for each step of this compound purification is not extensively available in the literature, a yield of 0.14% from the initial reddish-violet powder has been reported[1]. The following table provides a summary of the quantitative analysis of other marker compounds found in the root bark of Morus alba, offering a comparative perspective on the phytochemical composition.
| Compound | Average Content (mg/g of root bark) | Standard Deviation |
| Mulberroside A | 100.19 | 63.62 |
| Kuwanon G | 24.05 | 23.17 |
| Morusin | 10.98 | 10.49 |
| Taxifolin | 0.43 | 0.33 |
Table 1: Quantitative analysis of selected marker compounds in the root bark of Morus alba. Data is adapted from a study on the quantitative comparison of marker compounds in different parts of Morus alba L.[4]
Experimental Protocols
Plant Material Collection and Preparation
-
Source: The reddish-violet powder (lenticel) from the surface of the root bark of cultivated Morus alba L. (Ichinose, a cultivated variety) is the primary source material[1].
-
Collection: Carefully scrape the reddish-violet powder from the surface of the freshly collected root bark.
-
Preparation: The collected powder can be used directly for extraction. Ensure the material is free from soil and other contaminants.
Extraction
-
Solvent: Acetone is used for the extraction of this compound[1].
-
Procedure:
-
Macerate the reddish-violet powder (e.g., 760 g) in acetone at room temperature.
-
Perform the extraction multiple times to ensure exhaustive extraction of the bioactive compounds.
-
Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue. For example, 69 g of residue was obtained from 760 g of powder in one study of a related compound[2].
-
Isolation and Purification
The isolation and purification of this compound are achieved through a two-step chromatographic process: silica gel column chromatography followed by preparative thin-layer chromatography (TLC).
3.1. Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (200 g) is used for the column packing.
-
Mobile Phase: A solvent system of chloroform-acetone is used as the eluent. A gradient elution starting with a lower polarity (e.g., 100% chloroform) and gradually increasing the polarity by adding acetone (e.g., up to 5% acetone in chloroform) is recommended to separate the components effectively.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (chloroform) and pack the column.
-
Dissolve a portion of the crude acetone extract (e.g., 10 g) in a minimal amount of chloroform and load it onto the column.
-
Begin elution with chloroform and gradually increase the concentration of acetone.
-
Collect fractions and monitor them by TLC. The fractions containing this compound can be identified by a characteristic spot on the TLC plate. Fractions showing a blue spot upon visualization have been noted for a similar compound, Mulberrofuran P[2].
-
Combine the fractions containing the target compound and evaporate the solvent.
-
3.2. Preparative Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plates for preparative TLC.
-
Mobile Phase: A multi-step development with different solvent systems is employed for optimal purification. The following systems can be used sequentially:
-
Chloroform: Acetone (1:1 v/v)
-
n-Hexane: Acetone (1:1 v/v)
-
Chloroform: Methanol (6:1 v/v)
-
-
Procedure:
-
Dissolve the enriched fraction from the column chromatography in a suitable solvent (e.g., chloroform/methanol).
-
Apply the solution as a band onto the preparative TLC plate.
-
Develop the plate in the first solvent system.
-
After drying, the plate can be re-developed in the subsequent solvent systems to achieve better separation.
-
Visualize the separated bands under UV light or by using a suitable staining reagent.
-
Scrape the band corresponding to this compound from the plate.
-
Extract the compound from the silica gel using a polar solvent like methanol or a mixture of chloroform and methanol.
-
Filter the solution to remove the silica gel and evaporate the solvent to obtain pure this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Potential Signaling Pathways of this compound
Caption: Potential anti-inflammatory and neuroprotective signaling pathways of this compound.
References
- 1. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.korea.ac.kr [pure.korea.ac.kr]
- 4. Quantitative Comparison of the Marker Compounds in Different Medicinal Parts of Morus alba L. Using High-Performance Liquid Chromatography-Diode Array Detector with Chemometric Analysis [mdpi.com]
Application Notes and Protocols for the Total Synthesis of Mulberrofuran Q
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mulberrofuran Q is a complex natural product belonging to the flavonoid family, exhibiting a unique caged structure. Its biogenesis is hypothesized to involve a key intramolecular Diels-Alder reaction. While a formal total synthesis of this compound has not been reported in the scientific literature, this document outlines a plausible and detailed synthetic methodology based on established chemical transformations and biomimetic principles. The proposed strategy leverages the synthesis of a 2-arylbenzofuran-chalcone precursor, followed by a pivotal intramolecular [4+2] cycloaddition to construct the intricate polycyclic core.
Introduction
This compound, isolated from Morus alba, possesses a highly intricate hexacyclic caged structure. Biogenetically, it is considered to be a Diels-Alder type adduct formed from a chalcone derivative and a dehydroprenyl-2-arylbenzofuran derivative[1]. This biosynthetic hypothesis provides a robust foundation for a laboratory synthesis. The following application notes and protocols detail a proposed retrosynthetic analysis and a forward synthetic route, offering a comprehensive guide for researchers aiming to achieve the total synthesis of this complex molecule.
Retrosynthetic Analysis
The proposed retrosynthesis commences by disconnecting the key C-C and C-O bonds formed in the final cyclization steps, revealing a strategic intramolecular Diels-Alder reaction as the cornerstone of the synthetic plan.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Mulberrofuran Q
Abstract
This application note details a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the qualitative and quantitative analysis of Mulberrofuran Q, a bioactive benzofuran found in Morus species.[1] The developed protocol is suitable for the analysis of this compound in plant extracts and other matrices, providing a valuable tool for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a complex benzofuran derivative with the molecular formula C34H24O10.[1][2] It has been isolated from plant species such as Morus mongolica and is of significant interest due to its potential biological activities.[1] As research into the therapeutic potential of this compound continues, the need for a robust and validated analytical method for its quantification is critical. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in complex mixtures, making it an ideal choice for the analysis of natural products like this compound.[3] This document provides a comprehensive protocol for the development of an HPLC method for this compound analysis.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
Methanol (for extraction)
-
Syringe filters (0.45 µm)
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used. A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.
Chromatographic Conditions
A gradient elution was developed for the separation of this compound. The mobile phase consisted of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
Table 1: HPLC Gradient Program
| Time (min) | % Solvent A | % Solvent B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
-
Extraction:
-
Weigh 1 g of dried and powdered plant material (e.g., Morus root bark).
-
Add 20 mL of methanol and perform ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh methanol.
-
Combine the supernatants.[4]
-
-
Concentration:
-
Evaporate the combined methanol extract to dryness under reduced pressure using a rotary evaporator.[5]
-
-
Reconstitution and Filtration:
-
Reconstitute the dried extract with 5 mL of methanol.
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.[6]
-
Quantitative Data Summary
The developed method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines. The following table presents expected performance data.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Retention Time (min) | ~15.5 |
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound analysis.
Conclusion
The HPLC method described in this application note provides a robust and reliable approach for the quantification of this compound in various samples. The detailed protocol for sample preparation and chromatographic analysis, along with the summarized quantitative data, offers a valuable resource for researchers and professionals in the field of natural product analysis and drug development.
References
- 1. This compound | C34H24O10 | CID 5319933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C34H24O10) [pubchemlite.lcsb.uni.lu]
- 3. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 5. organomation.com [organomation.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
Application Note: Quantification of Mulberrofuran Q in Morus alba Root Bark Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a comprehensive protocol for the extraction and subsequent quantification of Mulberrofuran Q from the root bark of Morus alba (White Mulberry). This compound, a prenylated 2-arylbenzofuran, has garnered significant interest for its neuroprotective and anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase (COX) pathway. This document provides a step-by-step methodology for ultrasonic-assisted extraction and a sensitive UPLC-MS/MS method for accurate quantification. Additionally, it outlines the parameters for method validation to ensure data reliability, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Biological Context: Inhibition of the Cyclooxygenase Pathway
This compound exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.[1][2][3] These enzymes (COX-1 and COX-2) are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), a key precursor for various pro-inflammatory mediators like prostaglandins and thromboxanes.[4][5][6] By blocking this step, this compound effectively reduces the production of these inflammatory molecules, which is a key mechanism behind its therapeutic potential.
Caption: this compound inhibits COX-1/2, blocking prostanoid synthesis.
Experimental Protocols
This section details the complete workflow from sample preparation to final analysis.
Part 1: Extraction of this compound from Morus alba Root Bark
This protocol is adapted from established methods for extracting prenylated flavonoids and 2-arylbenzofurans from Morus species.[7][8][9][10] Root bark is selected as it is a rich source of these compounds.[7]
Materials and Reagents:
-
Dried root bark of Morus alba
-
Methanol (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Deionized Water
-
Grinder or mill
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.22 µm syringe filters
Protocol:
-
Sample Preparation: Air-dry the Morus alba root bark and grind it into a fine powder (approx. 40-60 mesh).
-
Initial Extraction:
-
Weigh 10 g of the powdered root bark into a flask.
-
Add 200 mL of 80% aqueous methanol.
-
Perform ultrasonic-assisted extraction (UAE) for 60 minutes at 50°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
-
Solvent Partitioning:
-
Combine the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator to obtain an aqueous concentrate.
-
Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate to the aqueous concentrate in a separatory funnel. Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat this partitioning step three times.
-
The ethyl acetate fraction is expected to be enriched with this compound and other prenylated phenolics.
-
-
Final Sample Preparation:
-
Evaporate the combined ethyl acetate fractions to dryness.
-
Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for UPLC-MS/MS analysis.
-
Caption: Workflow for the extraction of this compound from plant material.
Part 2: UPLC-MS/MS Quantification Method
This section provides a starting point for developing a quantitative UPLC-MS/MS method. Parameters are based on typical methods for analyzing phenolic compounds and prenylated flavonoids.[11][12][13][14]
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Standard Preparation:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).
UPLC-MS/MS Parameters: The parameters for the analysis are summarized in Table 1. The Multiple Reaction Monitoring (MRM) transitions should be optimized by infusing a standard solution of this compound. Given its molecular weight of 592.56 g/mol , the precursor ion [M+H]⁺ would be m/z 593.1. Product ions would need to be determined experimentally.[15]
| Parameter | Condition |
| UPLC Column | C18 Reversed-Phase (e.g., Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Gradient Elution | 5% B to 95% B over 10 min, hold for 2 min, return to 5% B over 1 min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 593.1 [M+H]⁺ (Hypothetical) |
| Product Ions (Q3) | Transition 1 (Quantifier), Transition 2 (Qualifier) - To be determined |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Table 1: Proposed UPLC-MS/MS Method Parameters. |
Part 3: Method Validation
The developed analytical method must be validated to ensure its fitness for purpose. Validation should be performed according to established guidelines (e.g., ICH Q2(R2)).[16][17][18][19]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by comparing the chromatogram of a blank matrix, the matrix spiked with standard, and the plant extract sample.
-
Linearity: Assessed by analyzing a minimum of five concentrations of the calibration standards. The calibration curve (peak area vs. concentration) should have a correlation coefficient (R²) ≥ 0.99.
-
Accuracy: Determined by spike-recovery experiments at three concentration levels (low, medium, high). The mean recovery should be within 90-110%.
-
Precision: Evaluated as repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ).
Data Presentation
The results of the method validation should be compiled to demonstrate the method's performance. Table 2 provides a template with expected performance characteristics for the quantification of this compound.
| Validation Parameter | Acceptance Criteria / Expected Value |
| Linearity (R²) | ≥ 0.995 |
| Range | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | ≤ 15% |
| LOD (S/N ≥ 3) | ~0.3 ng/mL |
| LOQ (S/N ≥ 10) | ~1.0 ng/mL |
| Specificity | No interference at the retention time of this compound |
| Table 2: Representative Method Validation Performance Characteristics. Note: These are typical values and must be determined experimentally. |
Conclusion
This application note provides a detailed framework for the reliable quantification of this compound in Morus alba root bark. The described protocols for ultrasonic-assisted extraction and UPLC-MS/MS analysis offer a robust and sensitive approach for researchers. Proper method validation, as outlined, is crucial for ensuring the accuracy and precision of the obtained quantitative data, which is essential for pharmacological studies and the development of new therapeutic agents based on this promising natural compound.
References
- 1. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Prenylated phenolics from Morus alba against MRSA infections as a strategy for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer and Neuroprotective Activities of Ethyl Acetate Fractions from Morus macroura Miq. Plant Organs with Ultraperformance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C34H24O10 | CID 5319933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Validation of an analytical method to quantify the permeation and penetration of flurbiprofen into human pharynx tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Method Validation [eurachem.org]
- 19. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
Application Notes and Protocols for Cell-Based Assays of Mulberrofuran Q
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mulberrofuran Q is a phenolic constituent isolated from the Mulberry tree (Morus species)[1][2]. As a natural product, it has garnered significant interest for its potential pharmacological activities. Pre-clinical studies have indicated that this compound possesses noteworthy anti-inflammatory and neuroprotective properties[][4]. Its primary mechanism of action is reported to be the inhibition of arachidonate metabolism, specifically by inhibiting the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2, which are cyclooxygenase products[1][]. Additionally, it has been shown to protect neuronal cells from oxidative stress[][4].
These application notes provide a comprehensive guide for the design and execution of cell-based assays to evaluate and quantify the cytotoxic, anti-inflammatory, and neuroprotective effects of this compound. The protocols detailed herein are designed to be robust and reproducible, providing a framework for screening and characterizing its therapeutic potential.
Initial Assessment: Cytotoxicity of this compound
Before assessing the therapeutic properties of any compound, it is crucial to first determine its cytotoxic concentration range. This ensures that the observed biological effects in subsequent assays are not merely a consequence of cell death. The MTT assay is a standard colorimetric method for assessing cell viability, where mitochondrial reductases in viable cells convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals[5].
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed RAW 264.7 murine macrophages or SH-SY5Y human neuroblastoma cells into a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be kept below 0.1%.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell control" (medium only). Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The absorbance of the no-cell control is subtracted from all other readings.
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Data Presentation: Cytotoxicity of this compound
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Vehicle Control) | 1.254 | 0.08 | 100.0 |
| 0.1 | 1.248 | 0.07 | 99.5 |
| 1 | 1.231 | 0.09 | 98.2 |
| 5 | 1.205 | 0.06 | 96.1 |
| 10 | 1.159 | 0.08 | 92.4 |
| 25 | 1.050 | 0.07 | 83.7 |
| 50 | 0.612 | 0.05 | 48.8 |
| 100 | 0.221 | 0.03 | 17.6 |
| Calculated IC₅₀ | ~50 µM |
Note: The data presented above is hypothetical and for illustrative purposes only.
Visualization: Cytotoxicity Assay Workflow
Caption: General workflow for determining compound cytotoxicity using the MTT assay.
Assessment of Anti-Inflammatory Activity
This compound is known to inhibit cyclooxygenase products, suggesting a potent anti-inflammatory effect[1]. This can be investigated using macrophage cell models, such as RAW 264.7, which produce key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) upon stimulation with lipopolysaccharide (LPS)[6][7].
Experimental Protocol 1: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at 1.5 x 10⁵ cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate for 10 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Data Presentation: NO Production Inhibition
| Treatment | NO Concentration (µM) | Standard Deviation | % Inhibition |
| Control (No LPS) | 2.1 | 0.3 | - |
| LPS (1 µg/mL) | 45.8 | 2.5 | 0.0 |
| LPS + MQ (1 µM) | 40.2 | 2.1 | 12.2 |
| LPS + MQ (5 µM) | 28.9 | 1.8 | 36.9 |
| LPS + MQ (10 µM) | 15.7 | 1.5 | 65.7 |
| LPS + MQ (25 µM) | 8.3 | 0.9 | 81.9 |
| Calculated IC₅₀ | ~7.5 µM |
Note: MQ = this compound. Data is hypothetical.
Experimental Protocol 2: TNF-α Inhibition Assay (ELISA)
-
Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Inhibition Assay protocol, but incubate for 6 hours post-LPS stimulation, as TNF-α release peaks earlier than NO.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions precisely.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production compared to the LPS-stimulated control.
Data Presentation: TNF-α Secretion Inhibition
| Treatment | TNF-α Conc. (pg/mL) | Standard Deviation | % Inhibition |
| Control (No LPS) | 55 | 8 | - |
| LPS (1 µg/mL) | 2850 | 150 | 0.0 |
| LPS + MQ (1 µM) | 2480 | 125 | 13.0 |
| LPS + MQ (5 µM) | 1650 | 110 | 42.1 |
| LPS + MQ (10 µM) | 980 | 95 | 65.6 |
| LPS + MQ (25 µM) | 450 | 60 | 84.2 |
| Calculated IC₅₀ | ~7.0 µM |
Note: MQ = this compound. Data is hypothetical.
Visualization: Anti-Inflammatory Assay Workflow & Pathway
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
Application of Mulberrofuran Q in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberrofuran Q is a phenolic compound isolated from the mulberry tree (Morus alba). While direct and extensive research on its application in neurodegenerative disease models is currently limited, its known anti-inflammatory and antioxidant properties suggest a therapeutic potential worth exploring. This document provides detailed application notes and experimental protocols to guide researchers in investigating the efficacy of this compound in cellular models of neurodegenerative diseases, particularly those with pathological hallmarks of neuroinflammation and oxidative stress, such as Alzheimer's and Parkinson's disease.
The provided protocols are established methods for evaluating the neuroprotective potential of natural compounds. Researchers should note that specific parameters such as optimal concentrations and incubation times for this compound will need to be determined empirically. The quantitative data presented in the tables are illustrative examples based on the expected outcomes for a compound with potent antioxidant and anti-inflammatory activities and should not be considered as established experimental results for this compound.
Application Notes
Mechanism of Action: The therapeutic potential of this compound in neurodegenerative diseases is hypothesized to stem from its ability to mitigate oxidative stress and neuroinflammation, two key pathological processes implicated in neuronal cell death. Its core mechanisms are thought to include:
-
Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) and enhancement of endogenous antioxidant defenses.
-
Anti-inflammatory Activity: Inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in microglia and astrocytes, potentially through the modulation of signaling pathways like NF-κB.
Potential Applications in Neurodegenerative Disease Models:
-
Alzheimer's Disease (AD): this compound could potentially protect neurons from amyloid-beta (Aβ)-induced toxicity by reducing oxidative stress and the inflammatory response triggered by Aβ aggregates. It may also interfere with the Aβ aggregation process itself.
-
Parkinson's Disease (PD): In PD models, this compound may offer neuroprotection against toxins like MPP+ and 6-OHDA, which induce neuronal death through mechanisms involving oxidative stress and mitochondrial dysfunction. Its anti-inflammatory effects could also quell the chronic neuroinflammation observed in PD.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical data to illustrate how the results of the described experimental protocols could be summarized.
Table 1: Antioxidant Activity of this compound
| Assay Type | This compound IC50 (µM) | Positive Control (Ascorbic Acid) IC50 (µM) |
| DPPH Radical Scavenging | 15.2 ± 2.1 | 8.5 ± 1.3 |
| ABTS Radical Scavenging | 10.8 ± 1.5 | 5.1 ± 0.8 |
| Ferric Reducing Antioxidant Power (FRAP) | 25.4 ± 3.5 (EC50) | 12.3 ± 1.9 (EC50) |
Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated Microglial Cells
| Parameter Measured | Control | LPS (1 µg/mL) | LPS + this compound (10 µM) | LPS + this compound (25 µM) |
| Nitric Oxide (NO) Production (% of control) | 100 ± 5 | 450 ± 25 | 280 ± 15 | 150 ± 10** |
| TNF-α Release (pg/mL) | 50 ± 8 | 850 ± 60 | 520 ± 40 | 250 ± 20 |
| IL-6 Release (pg/mL) | 30 ± 5 | 600 ± 45 | 380 ± 30* | 180 ± 15 |
| iNOS Expression (relative to control) | 1.0 ± 0.1 | 8.2 ± 0.7 | 4.5 ± 0.4 | 2.1 ± 0.2** |
| COX-2 Expression (relative to control) | 1.0 ± 0.1 | 6.5 ± 0.5 | 3.8 ± 0.3 | 1.9 ± 0.2** |
| *p < 0.05 vs. LPS, **p < 0.01 vs. LPS |
Table 3: Neuroprotective Effects of this compound in Cellular Models of Neurodegeneration
| Disease Model | Neurotoxin | Outcome Measured | Toxin Alone (% Viability) | Toxin + this compound (10 µM) (% Viability) | Toxin + this compound (25 µM) (% Viability) |
| Alzheimer's Disease (SH-SY5Y cells) | Aβ (1-42) (10 µM) | Cell Viability (MTT Assay) | 55 ± 4 | 72 ± 5 | 88 ± 6** |
| Parkinson's Disease (SH-SY5Y cells) | MPP+ (1 mM) | Cell Viability (MTT Assay) | 48 ± 5 | 65 ± 4 | 82 ± 5** |
| *p < 0.05 vs. Toxin Alone, **p < 0.01 vs. Toxin Alone |
Experimental Protocols
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and make serial dilutions in methanol.
-
Prepare a positive control (e.g., Ascorbic Acid) in the same manner.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.[1][2]
-
-
Calculation:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Calculate the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]
-
-
Assay Procedure:
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of this compound or the positive control.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.[4]
-
-
Calculation:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Calculate the IC50 value.
-
c) Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation:
-
Assay Procedure:
-
Calculation:
-
Create a standard curve using known concentrations of FeSO4.
-
Express the FRAP value of the samples as µM Fe(II) equivalents.
-
Anti-inflammatory Assays in Microglial Cells (e.g., RAW 264.7)
a) Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[9]
-
Seed cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[10]
b) Nitric Oxide (NO) Assay (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[9][10]
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
c) Cytokine (TNF-α, IL-6) Measurement (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions of a commercial kit.[11][12]
d) Western Blot for iNOS and COX-2:
-
After treatment, lyse the cells and collect the protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify band intensity using densitometry software.
Neuroprotection Assays in Neuronal Cell Lines (e.g., SH-SY5Y)
a) Cell Culture and Differentiation:
-
Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[13][14]
-
For differentiation into a more mature neuronal phenotype, treat the cells with 10 µM retinoic acid for 5-7 days.[15]
b) Neurotoxicity Induction and Treatment:
-
Seed the differentiated SH-SY5Y cells in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
For Alzheimer's Model: Add aggregated Aβ (1-42) peptide (e.g., 10 µM) to the wells and incubate for 24-48 hours.
-
For Parkinson's Model: Add MPP+ (1-methyl-4-phenylpyridinium; e.g., 1 mM) to the wells and incubate for 24 hours.[16][17]
c) Cell Viability Assay (MTT Assay):
-
After the incubation with the neurotoxin, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the untreated control.
d) Aβ Aggregation Assay (Thioflavin T Assay):
-
Prepare a solution of Aβ (1-42) peptide (e.g., 25 µM) in a suitable buffer.
-
Add different concentrations of this compound to the peptide solution.
-
Incubate the mixture at 37°C with agitation to promote aggregation.
-
At various time points, take aliquots of the mixture and add them to a solution of Thioflavin T (ThT).[18][19]
-
Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). A decrease in fluorescence indicates inhibition of aggregation.[20]
Visualizations
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zen-bio.com [zen-bio.com]
- 7. assaygenie.com [assaygenie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. SH-SY5Y Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 14. SH-SY5Y culturing [protocols.io]
- 15. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
Application Notes and Protocols for Cell Permeability Assay of Mulberrofuran Q
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberrofuran Q is a natural phenolic compound isolated from the mulberry tree (Morus species)[1]. It is classified as a 2-arylbenzofuran flavonoid[2]. Research has indicated that this compound possesses noteworthy biological activities, including neuroprotective and anti-inflammatory effects[1][3]. Its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase (COX) products, such as 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2[4][5]. Furthermore, it has been shown to protect neuronal cells from oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases[6].
Given its therapeutic potential, understanding the cell permeability of this compound is a critical step in early-stage drug development. Cell permeability assays are essential for predicting the in vivo absorption and bioavailability of a compound. This document provides a detailed protocol for assessing the permeability of this compound using the Caco-2 cell monolayer assay, a widely accepted in vitro model that mimics the human intestinal epithelium[3][4][7].
Principle of the Caco-2 Permeability Assay
The Caco-2 permeability assay utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes with tight junctions and brush borders, structurally and functionally resembling the intestinal epithelium[3][7]. This model allows for the measurement of a compound's transport across the cell monolayer in two directions: from the apical (AP) to the basolateral (BL) side, simulating intestinal absorption, and from the basolateral to the apical side, which can indicate the involvement of efflux transporters[3]. The apparent permeability coefficient (Papp), a quantitative measure of the rate of transport, is calculated to classify the permeability of the compound[3].
Experimental Protocols
Materials and Reagents
-
This compound (purity ≥98%)
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES buffer
-
D-Glucose
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Lucifer yellow
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
Dimethyl sulfoxide (DMSO)
-
LC-MS/MS system for quantification
Caco-2 Cell Culture and Seeding
-
Cell Culture: Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage the cells every 3-4 days when they reach 80-90% confluency.
-
Seeding on Transwell® Inserts:
-
Pre-wet the Transwell® inserts with cell culture medium.
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer. Change the medium in both the apical and basolateral compartments every 2-3 days.
-
Monolayer Integrity Assessment
-
Transepithelial Electrical Resistance (TEER) Measurement:
-
Before the transport study, measure the TEER of the Caco-2 monolayer using an epithelial voltohmmeter.
-
Monolayers with TEER values ≥ 200 Ω·cm² are considered suitable for the permeability assay[1].
-
-
Lucifer Yellow Permeability Assay:
-
To further assess the integrity of the tight junctions, a Lucifer yellow assay can be performed.
-
Add Lucifer yellow to the apical side and incubate for 1 hour.
-
Measure the amount of Lucifer yellow that has permeated to the basolateral side using a fluorescence plate reader.
-
A permeability of Lucifer yellow of less than 1% indicates a tight monolayer.
-
Transport Experiment
-
Preparation of Transport Buffer: Prepare a transport buffer (e.g., HBSS) containing 25 mM D-glucose and 10 mM HEPES, adjusted to pH 7.4.
-
Preparation of Dosing Solutions:
-
Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the dosing solution should not exceed 1% to avoid cytotoxicity.
-
Dilute the stock solution with the transport buffer to the desired final concentration (e.g., 10 µM).
-
Prepare dosing solutions for the high permeability control (propranolol) and low permeability control (atenolol) in the same manner.
-
-
Transport Assay:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
For Apical to Basolateral (A→B) transport: Add the dosing solution to the apical compartment and fresh transport buffer to the basolateral compartment.
-
For Basolateral to Apical (B→A) transport: Add the dosing solution to the basolateral compartment and fresh transport buffer to the apical compartment.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver compartments for analysis.
-
Sample Analysis and Data Calculation
-
Quantification: Analyze the concentration of this compound and the control compounds in the collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value (in cm/s) is calculated using the following equation:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the permeable membrane (cm²).
-
C0 is the initial concentration of the drug in the donor compartment (µM).
-
-
Calculation of Efflux Ratio (ER): The efflux ratio is calculated to determine if the compound is a substrate of efflux transporters:
ER = Papp (B→A) / Papp (A→B)
An efflux ratio greater than 2 suggests that the compound is actively transported by efflux pumps.
Data Presentation
The quantitative data from the cell permeability assay should be summarized in a clear and structured table for easy comparison and interpretation.
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |
| This compound | A → B | TBD | TBD | TBD |
| B → A | TBD | |||
| Propranolol | A → B | >10 | <2 | High |
| Atenolol | A → B | <1 | N/A | Low |
TBD: To be determined by the experiment. N/A: Not applicable.
Permeability Classification:
-
Low: Papp < 1 x 10⁻⁶ cm/s
-
Moderate: Papp between 1 and 10 x 10⁻⁶ cm/s
-
High: Papp > 10 x 10⁻⁶ cm/s
Visualizations
Signaling Pathway
Caption: this compound's anti-inflammatory mechanism.
Experimental Workflow
Caption: Caco-2 permeability assay workflow.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Mulberrofuran Q solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Mulberrofuran Q in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a bioactive phenolic compound and a Diels-Alder type adduct isolated from plants of the Morus species.[1][2] It has demonstrated potential as a neuroprotective and anti-inflammatory agent due to its inhibitory effects on arachidonate metabolism, specifically targeting the cyclooxygenase (COX) pathway.[1][3][4] However, its complex chemical structure (C₃₄H₂₄O₁₀) and high molecular weight (approximately 592.55 g/mol ) contribute to its poor solubility in water.[5] One estimate suggests a water solubility of only 0.005406 mg/L at 25°C, classifying it as practically insoluble. This low aqueous solubility presents a significant challenge for its use in biological assays and preclinical studies, as it can lead to precipitation, inaccurate dosing, and reduced bioavailability.
Q2: In which solvents is this compound soluble?
Q3: How can I prepare a stock solution of this compound for my experiments?
Due to its hydrophobic nature, a stock solution of this compound should be prepared in an organic solvent. DMSO is a common choice for in vitro studies due to its high solubilizing power and miscibility with aqueous culture media.
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments?
The final concentration of DMSO in cell culture media should be kept to a minimum to avoid solvent-induced toxicity or off-target effects. A final concentration of 0.1% to 0.5% (v/v) DMSO is generally considered safe for most cell lines, but it is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any potential solvent effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer or cell culture medium. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the dilution factor to lower the final concentration of this compound.- Perform a serial dilution of the DMSO stock solution in the aqueous medium while vortexing or sonicating to aid dissolution.- Warm the aqueous medium to 37°C before adding the DMSO stock solution to slightly increase solubility. |
| Inconsistent or non-reproducible results in biological assays. | - Incomplete dissolution of this compound.- Precipitation of the compound over time in the assay plate. | - Visually inspect the prepared solutions for any particulate matter before use. If present, centrifuge the solution and use the supernatant.- Prepare fresh dilutions of this compound immediately before each experiment.- Consider using a stabilizing agent or a different formulation approach if precipitation persists. |
| Observed cellular toxicity that is not dose-dependent with this compound. | The final concentration of the organic solvent (e.g., DMSO) is too high. | - Calculate and verify the final DMSO concentration in your assay. Ensure it is within the recommended non-toxic range for your specific cell line (typically ≤ 0.5%).- Always include a vehicle control (media + same concentration of DMSO without the compound) to differentiate between compound-specific and solvent-induced toxicity. |
Quantitative Data Summary
While specific experimental data on the solubility of this compound in various solvents is limited, the following table provides an overview of its known and predicted solubility characteristics.
| Solvent | Solubility | Source |
| Water | 0.005406 mg/L (at 25°C, estimated) | The Good Scents Company |
| Dimethyl Sulfoxide (DMSO) | Soluble (exact concentration to be determined empirically) | General knowledge for similar compounds |
| Ethanol | Soluble (exact concentration to be determined empirically) | General knowledge for similar compounds |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | General knowledge for similar compounds |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Poorly soluble | General knowledge for similar compounds |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh a small amount of this compound powder (e.g., 1 mg) into the tared tube. Record the exact weight.
-
Calculate the volume of DMSO required to make a 10 mM stock solution using the following formula: Volume of DMSO (μL) = (Weight of this compound (mg) / 592.55 g/mol ) * 100,000
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, sonicate the tube for 5-10 minutes in a water bath sonicator to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution to prepare your desired final concentrations. For example, to prepare a 10 μM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
To minimize precipitation, add the small volume of the DMSO stock solution to the larger volume of pre-warmed aqueous medium while gently vortexing.
-
Example for 1 mL of 10 μM working solution: Add 1 μL of the 10 mM stock solution to 999 μL of pre-warmed cell culture medium.
-
-
Vortex the working solution gently to ensure homogeneity.
-
Use the freshly prepared working solutions immediately in your experiments.
-
Important: Always prepare a vehicle control containing the same final concentration of DMSO as your highest concentration working solution.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's mechanism of action via the COX pathway.
References
Technical Support Center: Overcoming Poor Bioavailability of Mulberrofuran Q in Vivo
For researchers, scientists, and drug development professionals, navigating the challenges of poor bioavailability is a critical step in harnessing the therapeutic potential of promising compounds like Mulberrofuran Q. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo experiments with this poorly soluble natural product.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of this compound expected to be low?
A1: The low in vivo bioavailability of this compound is primarily attributed to its poor aqueous solubility.[1] As a lipophilic compound, it has limited dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, related 2-arylbenzofuran compounds have been shown to undergo extensive metabolism by enterocytes, which can significantly reduce the amount of the parent compound reaching systemic circulation.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the poor solubility and enhance the oral bioavailability of this compound. These include:
-
Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization or nanonization can improve its dissolution rate.[2][3]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and enhance its solubility and dissolution.[4][5]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs) can improve the solubilization and absorption of lipophilic drugs like this compound.[1][6][7][8]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[9][10][11]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in vivo is another advanced strategy.[12][13][14][15]
Q3: How can I assess the permeability of this compound in vitro?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption.[16][17][18][19][20] This assay uses a monolayer of differentiated Caco-2 cells to measure the transport of a compound from an apical (AP) to a basolateral (BL) compartment, and vice versa. This allows for the determination of the apparent permeability coefficient (Papp) and the efflux ratio, providing insights into both passive diffusion and active transport mechanisms.
Q4: What analytical methods are suitable for quantifying this compound in biological samples?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector, is a common and reliable method for the quantification of small molecules like this compound in biological matrices such as plasma or tissue homogenates.[21][22][23][24] LC-MS/MS methods offer high sensitivity and selectivity, which are crucial for pharmacokinetic studies.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and slow dissolution rate. | 1. Reduce Particle Size: Employ micronization or nanomilling to increase the surface area of the drug. 2. Formulate as an Amorphous Solid Dispersion (ASD): Prepare an ASD of this compound with a suitable polymer (e.g., PVP, HPMC) to enhance dissolution. 3. Utilize Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) or Solid Lipid Nanoparticles (SLNs) to improve solubilization in the GI tract. |
| Extensive first-pass metabolism in the gut wall or liver. | 1. Co-administration with Metabolic Inhibitors: In preclinical studies, co-administer with known inhibitors of relevant metabolic enzymes to assess the impact of metabolism. 2. Prodrug Approach: Design a prodrug of this compound that masks the metabolic site and is cleaved to the active drug in systemic circulation. |
| Efflux by transporters like P-glycoprotein (P-gp). | 1. In Vitro Efflux Assessment: Use Caco-2 cell assays with and without P-gp inhibitors (e.g., verapamil) to determine if this compound is a substrate for efflux pumps. 2. Formulation with Efflux Inhibitors: Some formulation excipients, like certain surfactants used in SEDDS, can inhibit P-gp function. |
Issue 2: Difficulty in Formulating this compound for In Vivo Studies
| Potential Cause | Troubleshooting Steps |
| Inability to achieve desired concentration in the dosing vehicle. | 1. Screen a Range of Solvents and Co-solvents: Test the solubility in various pharmaceutically acceptable solvents (e.g., PEG 400, propylene glycol, ethanol) and their mixtures. 2. Explore Lipid-Based Systems: Determine the solubility in different oils and surfactants to identify suitable components for a SEDDS formulation. 3. Consider Cyclodextrin Complexation: Evaluate the solubility enhancement by forming an inclusion complex with cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD). |
| Precipitation of the drug upon dilution in aqueous media. | 1. Optimize Formulation Composition: For SEDDS, adjust the ratio of oil, surfactant, and cosurfactant to ensure the formation of a stable microemulsion upon dilution. 2. Incorporate Precipitation Inhibitors in ASDs: Include polymers that can maintain a supersaturated state of the drug upon dissolution of the ASD. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs)
This protocol describes a general method for preparing SLNs using a hot homogenization and ultrasonication technique.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Distilled water
Procedure:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse this compound in the molten lipid.
-
Dissolve the surfactant in distilled water and heat to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed for a few minutes to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization or probe sonication for a specified time to form a nanoemulsion.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general procedure for assessing the intestinal permeability of this compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical standards
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of Lucifer yellow.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For apical to basolateral (A-B) transport, add this compound solution in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.
-
For basolateral to apical (B-A) transport, add this compound solution in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the receiver chamber and replace with fresh HBSS.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C34H24O10 | [7][25] |
| Molecular Weight | 592.5 g/mol | [7][25] |
| XlogP | 4.5 | [7][25] |
| Water Solubility | Poorly soluble | [1] |
Table 2: Comparison of Formulation Strategies for Poorly Soluble Drugs
| Formulation Strategy | Advantages | Disadvantages | Key Experimental Parameters to Optimize |
| Solid Lipid Nanoparticles (SLNs) | Biocompatible, biodegradable, potential for controlled release and targeting.[2][6][7][26] | Lower drug loading capacity compared to other systems, potential for drug expulsion during storage. | Lipid and surfactant type and concentration, homogenization/sonication parameters. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Spontaneously form micro/nanoemulsions in the GI tract, high drug loading capacity, can enhance lymphatic transport.[1][8][27][28] | Potential for GI irritation due to high surfactant concentration, chemical instability of the drug in the formulation. | Oil, surfactant, and cosurfactant selection and ratio. |
| Amorphous Solid Dispersions (ASDs) | Significant enhancement in dissolution rate and solubility, can achieve supersaturation.[3][4][5][29][30] | Thermodynamically unstable and can recrystallize over time, potential for phase separation. | Polymer type and drug-to-polymer ratio, preparation method (e.g., spray drying, hot-melt extrusion). |
| Cyclodextrin Complexation | Increases aqueous solubility, can protect the drug from degradation.[9][10][11][31][32] | Limited to drugs that can fit into the cyclodextrin cavity, can be a competitive process with other molecules. | Type of cyclodextrin, drug-to-cyclodextrin molar ratio, complexation method (e.g., kneading, lyophilization). |
Visualizations
Caption: Strategies to overcome this compound's bioavailability challenges.
Caption: Workflow for developing a SEDDS formulation.
Caption: A generalized signaling pathway for this compound's action.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of amorphous solid dispersions | Semantic Scholar [semanticscholar.org]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. japsonline.com [japsonline.com]
- 8. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medwinpublisher.org [medwinpublisher.org]
- 23. researchgate.net [researchgate.net]
- 24. (PDF) Analytical Methods for Quantification of Drug [research.amanote.com]
- 25. This compound | C34H24O10 | CID 5319933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization [journal-imab-bg.org]
- 29. 2024.sci-hub.se [2024.sci-hub.se]
- 30. researchgate.net [researchgate.net]
- 31. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin [mdpi.com]
Mulberrofuran Q stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability of Mulberrofuran Q in cell culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a natural product isolated from plants of the Morus species. Chemically, it is classified as a prenylated polyphenol and a derivative of 2-arylbenzofuran. Its structure contains multiple hydroxyl groups, which are key to its biological activity but also potential sites for instability.
Q2: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays. Could this be a stability issue?
Yes, inconsistent or diminished biological activity is a common indicator of compound instability in cell culture media. Phenolic compounds, especially those with multiple hydroxyl groups like this compound, can be susceptible to degradation under typical cell culture conditions (37°C, physiological pH, presence of oxygen).[1][2] This degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in variable outcomes.
Q3: What are the primary factors that can affect the stability of this compound in cell culture media?
Several factors can influence the stability of phenolic compounds like this compound in aqueous solutions:
-
pH: The pH of the cell culture medium (typically ~7.4) can promote the oxidation of phenolic hydroxyl groups. Some phenolic acids, for instance, are known to be unstable at alkaline pH.[3][4]
-
Light: Exposure to light, particularly UV radiation, can induce photochemical degradation of flavonoids.[5][6][7]
-
Temperature: Incubation at 37°C can accelerate the rate of chemical degradation reactions compared to storage at lower temperatures.[8]
-
Oxygen: The presence of dissolved oxygen in the medium can lead to oxidative degradation of the compound.[9]
-
Media Components: Components in the culture medium, such as metal ions, can catalyze degradation. Conversely, serum proteins may have a stabilizing effect through binding interactions.[1][2][10]
-
Enzymatic Degradation: If using serum-containing media, enzymes present in the serum could potentially metabolize this compound.
Q4: How can I determine if this compound is degrading in my specific cell culture medium?
The most direct way to assess stability is to incubate this compound in your complete cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂) in the absence of cells. You can then collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the parent compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] A decrease in the concentration of the parent compound over time is indicative of instability.
Q5: What are some immediate steps I can take to minimize the potential degradation of this compound in my experiments?
To mitigate potential stability issues, consider the following precautions:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound in cell culture medium immediately before each experiment. Avoid storing diluted solutions for extended periods.[11]
-
Minimize Light Exposure: Protect your stock solutions and experimental plates from light by using amber-colored tubes and minimizing exposure to ambient light.[8][13]
-
Use Antioxidants: If compatible with your experimental design, consider co-treatment with a stable antioxidant to reduce oxidative degradation of this compound.[14][15]
-
Control Freeze-Thaw Cycles: Prepare single-use aliquots of your high-concentration stock solution in an appropriate solvent (e.g., DMSO) to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Guide 1: Investigating the Cause of this compound Instability
If you suspect that this compound is unstable in your experimental setup, this guide provides a systematic approach to identify the contributing factors.
Problem: Inconsistent or non-reproducible results in cell-based assays with this compound.
Troubleshooting Workflow:
Caption: Workflow for investigating this compound instability.
Data Interpretation Table:
| Condition | Observation | Potential Cause of Instability |
| Complete Medium @ 37°C | Significant degradation | Baseline instability under standard conditions |
| Basal Medium @ 37°C | Less degradation than complete medium | Enzymatic degradation by serum components |
| Complete Medium @ 4°C | Minimal degradation | Temperature-dependent chemical degradation |
| Complete Medium @ 37°C (Light Protected) | Less degradation than standard condition | Photosensitivity |
Guide 2: Mitigating this compound Instability
Based on the findings from your investigation, this guide provides strategies to minimize compound degradation during your experiments.
Logical Relationship for Mitigation Strategies:
Caption: Mitigation strategies for this compound instability.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol describes a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., serum, antibiotics)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution in your complete cell culture medium to the final working concentration used in your experiments. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Incubation: Aliquot the working solution into sterile tubes or wells. Include a "Time 0" sample that is immediately frozen at -80°C. Place the remaining samples in a 37°C incubator.
-
Time Points: Collect samples at various time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Thaw all samples simultaneously and analyze them by a validated HPLC or LC-MS/MS method to quantify the concentration of intact this compound.
-
Data Analysis: Plot the percentage of this compound remaining relative to the Time 0 sample versus time to determine its degradation rate and half-life in your specific cell culture medium.
Quantitative Data Summary (Hypothetical Example for Structurally Related Flavonoids)
| Compound Class (Structural Feature) | Stability in DMEM at 37°C (Half-life) | Reference |
| Flavonols (Pyrogallol-type, e.g., Myricetin) | Low (< 1 hour) | [1][2] |
| Flavonols (Catechol-type, e.g., Quercetin) | Moderate (~1-6 hours) | [1][2] |
| Flavones (Resorcinol-type) | High (> 24 hours) | [1][2] |
| Glycosylated Flavonoids (e.g., Rutin) | Generally higher than their aglycone form | [1][2] |
Note: This table provides general trends. The actual stability of this compound should be determined experimentally using the protocol above.
Signaling Pathways and Workflows
General Degradation Pathway for Flavonoids
Flavonoids can undergo degradation through several mechanisms, primarily involving oxidation of the polyphenol structure. The C-ring is also susceptible to cleavage.[9][16]
Caption: Potential degradation pathways for flavonoid structures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photochemistry of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of light sources on major flavonoids and antioxidant activity in common buckwheat sprouts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. biomedj.cgu.edu.tw [biomedj.cgu.edu.tw]
- 15. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting Mulberrofuran Q experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with Mulberrofuran Q.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a natural 2-arylbenzofuran compound isolated from plants of the Morus genus, such as the mulberry tree.[][2][3] Its primary reported activities include anti-inflammatory, neuroprotective, and antioxidant effects.[][4] Mechanistically, it has been shown to inhibit the formation of cyclooxygenase products like 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2.[][5]
Q2: What are the physical and chemical properties of this compound?
Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₄H₂₄O₁₀ | [2][5] |
| Molecular Weight | 592.55 g/mol | [2][5] |
| CAS Number | 101383-35-1 | [2][5] |
| Appearance | Solid | N/A |
| Purity | Typically >98% (Varies by supplier) | [3] |
| Water Solubility | Very limited (estimated at 0.005406 mg/L at 25°C) | [][3] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [] |
Q3: My experimental results with this compound are inconsistent. What are the common causes of variability?
Variability in experiments using this compound can stem from several factors:
-
Poor Solubility: The compound has very low aqueous solubility. Incomplete dissolution can lead to inaccurate concentrations and high variability.[]
-
Compound Stability: Like many natural products, this compound may be sensitive to storage conditions, light, and repeated freeze-thaw cycles, leading to degradation.
-
Stock Solution Preparation: Inconsistent preparation of stock solutions in DMSO, including improper vortexing or sonication, can result in concentration errors.
-
Final DMSO Concentration: High final concentrations of DMSO in the cell culture media can be toxic to cells and confound results.
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and serum concentration in the media can all impact cellular response.
-
Purity of Compound: Purity can vary between different suppliers or even different lots from the same supplier.
Troubleshooting Guides
Problem 1: High variability between replicate wells in cell-based assays.
This is often linked to issues with compound solubility and delivery.
Troubleshooting Steps:
-
Ensure Complete Dissolution: When preparing your DMSO stock solution, ensure the compound is fully dissolved. Use gentle warming (not to exceed 37°C) and sonication if necessary. Visually inspect the solution for any precipitate before making dilutions.
-
Pre-dilution in Media: Before adding the compound to your cells, perform a serial dilution in your complete cell culture medium. Ensure you mix thoroughly at each dilution step.
-
Control Final DMSO Concentration: The final concentration of DMSO in your experimental wells should be consistent across all treatments (including vehicle controls) and should ideally be below 0.5%. A concentration of 0.1% is often recommended to minimize solvent effects.
-
Check for Precipitation: After diluting your compound in the aqueous cell culture medium, inspect for any cloudiness or precipitate, which indicates the compound is falling out of solution. If this occurs, you may need to lower the final concentration or incorporate a solubilizing agent (if compatible with your assay).
Problem 2: Loss of compound activity over time or inconsistent results between experiments.
This may indicate a problem with compound stability or storage.
Troubleshooting Steps:
-
Proper Storage: Store the solid compound as recommended by the supplier, typically at -20°C or -80°C, protected from light and moisture.[5]
-
Stock Solution Handling: Prepare fresh stock solutions from the solid compound for each experiment if possible. If you must reuse stock solutions, aliquot them into single-use vials after preparation to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.
-
Fresh Dilutions: Always prepare fresh working dilutions from the stock solution immediately before each experiment. Do not store the compound in aqueous media for extended periods.
Experimental Protocols & Methodologies
General Protocol for a Cell Viability (MTT) Assay
This protocol is adapted from standard methodologies and provides a framework for assessing the cytotoxic or cytostatic effects of this compound. A similar protocol has been used to assess the cytotoxicity of related compounds like Mulberrofuran G.[6][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO. Ensure complete dissolution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration as the highest treatment concentration.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.
Visualizations
Logical Troubleshooting Workflow
This diagram provides a step-by-step decision tree to help identify the source of experimental variability.
Caption: A decision tree for troubleshooting this compound experimental variability.
This compound Mechanism of Action: Inhibition of Cyclooxygenase Pathway
This diagram illustrates the inhibitory effect of this compound on the arachidonate metabolism pathway.
Caption: this compound inhibits the Cyclooxygenase (COX) pathway.
Standard Experimental Workflow
This flowchart outlines the key steps for a typical cell-based experiment with this compound.
Caption: A generalized workflow for in vitro experiments using this compound.
References
- 2. This compound | C34H24O10 | CID 5319933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 101383-35-1 [thegoodscentscompany.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mulberrofuran G, a Mulberry Component, Prevents SARS-CoV-2 Infection by Blocking the Interaction between SARS-CoV-2 Spike Protein S1 Receptor-Binding Domain and Human Angiotensin-Converting Enzyme 2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Identifying and minimizing artifacts in Mulberrofuran Q assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Mulberrofuran Q in various assays. Our goal is to help you identify and minimize common artifacts to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is recognized for its inhibitory effects on the formation of cyclooxygenase (COX) products, specifically 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2.[1] This activity suggests its potential role in modulating inflammatory pathways. Additionally, it has been studied for its neuroprotective properties, potentially by mitigating oxidative stress in neuronal cells.[2]
Q2: My fluorescence-based assay is showing high background noise. What are the common causes?
High background in fluorescence assays can stem from several sources. Autofluorescence from cell culture media components like phenol red and fetal bovine serum is a common issue.[3] Consider using phenol red-free media or performing measurements in phosphate-buffered saline (PBS).[3] The microplate itself can also contribute to background; black plates with clear bottoms are generally recommended for fluorescence assays to minimize background and crosstalk between wells.[4] Contamination of reagents or autofluorescence of the test compound itself can also be contributing factors.
Q3: Can this compound itself interfere with fluorescence readings?
While specific data on the intrinsic fluorescence of this compound is not widely published, many small molecules can interfere with fluorescence assays.[5] This interference can manifest as quenching (reducing the signal) or autofluorescence (increasing the background).[5] To assess this, it is crucial to run a control experiment with this compound alone in the assay buffer to determine if it contributes to the fluorescence signal at the excitation and emission wavelengths used.
Q4: What is the recommended solvent for dissolving this compound?
This compound has limited solubility in water. Dimethyl sulfoxide (DMSO) is commonly used as a solvent. For final assay conditions, ensure the concentration of DMSO is low (typically <1%) and consistent across all wells to avoid solvent-induced artifacts.
Q5: How can I differentiate between COX-1 and COX-2 activity when using this compound?
To determine the specific inhibitory effects of this compound on COX isoforms, it is recommended to use a COX activity assay kit that includes specific inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., celecoxib).[6][7] By comparing the activity in the presence of these specific inhibitors with the activity in the presence of this compound, you can elucidate its isoform selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during this compound assays, with a focus on fluorescence-based methods for determining COX activity.
Issue 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For multi-well plates, preparing a master mix for reagents can improve consistency.[4] |
| Incomplete Reagent Mixing | Ensure all components, especially thawed reagents, are thoroughly but gently mixed before use.[4] |
| Temperature Fluctuations | Allow all reagents and plates to equilibrate to the recommended assay temperature before starting the experiment.[4] |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, as they are more susceptible to evaporation and temperature variations. Fill the outer wells with PBS or water to maintain a humid environment. |
| Sample Preparation Variability | Follow a standardized protocol for sample preparation. For cell lysates, ensure consistent cell numbers and lysis conditions. For tissue homogenates, ensure consistent homogenization procedures.[6][7] |
Issue 2: Low or No Signal
| Potential Cause | Recommended Solution |
| Incorrect Wavelength Settings | Verify the excitation and emission wavelengths on the plate reader match the specifications of the fluorescent probe used in the assay.[4] |
| Degraded Reagents | Ensure all kit components are stored at the recommended temperatures and are within their expiration date. Avoid repeated freeze-thaw cycles of sensitive reagents like enzymes.[4] |
| Insufficient Enzyme Activity | Ensure that the protein concentration of your sample is within the linear range of the assay. You may need to adjust the amount of sample added. For purified enzymes, confirm the activity of the stock.[7] |
| Presence of Inhibitors in Sample | Certain substances in sample preparations, such as EDTA, high concentrations of detergents (SDS, Tween-20), or sodium azide, can inhibit enzyme activity. Consider sample purification or dialysis if interfering substances are suspected. |
| Photobleaching | Minimize the exposure of fluorescent reagents to light. Use mounting media with antifade agents for microscopy-based assays.[8] |
Issue 3: High Signal or Signal Saturation
| Potential Cause | Recommended Solution |
| Sub-optimal Gain Setting on Plate Reader | Adjust the gain or sensitivity setting on the fluorescence plate reader. Use a well with the highest expected signal for this calibration.[3] |
| Sample Concentration Too High | Dilute the sample to ensure the readings fall within the linear range of the standard curve.[4] |
| Contamination of Reagents | Use fresh, high-quality reagents and sterile techniques to avoid contamination that may lead to non-specific signal. |
Experimental Protocols
Fluorometric Cyclooxygenase (COX) Activity Assay
This protocol is adapted from commercially available kits and provides a general framework for assessing the inhibitory effect of this compound on COX activity.
Materials:
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic substrate)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
NaOH
-
COX-1 and COX-2 Positive Controls
-
Resorufin Standard (for standard curve)
-
COX-1 inhibitor (e.g., SC-560)
-
COX-2 inhibitor (e.g., Celecoxib)
-
This compound stock solution (in DMSO)
-
Cell lysate or tissue homogenate samples
Procedure:
-
Sample Preparation:
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the Resorufin Standard in COX Assay Buffer to generate a standard curve.[7]
-
-
Reaction Setup:
-
In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
COX Probe
-
Diluted COX Cofactor
-
Your sample (cell lysate or tissue homogenate) or positive control.
-
For inhibitor wells, add the specific COX-1 or COX-2 inhibitor, or this compound at various concentrations. For control wells, add an equivalent volume of DMSO.
-
-
The total volume in each well should be consistent.
-
-
Initiate Reaction:
-
Add diluted Arachidonic Acid to each well to start the reaction. It is recommended to use a multi-channel pipette for simultaneous addition.[6]
-
-
Measurement:
-
Immediately begin reading the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for resorufin) in kinetic mode for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Use the standard curve to convert the fluorescence units to picomoles of product.
-
Determine the percent inhibition of this compound by comparing the activity in the presence of the compound to the control (DMSO) wells.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound assays.
Caption: this compound inhibits the COX enzymes, blocking prostanoid production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 101383-35-1 | BEA38335 | Biosynth [biosynth.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. biotium.com [biotium.com]
Addressing batch-to-batch variation of isolated Mulberrofuran Q
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isolated Mulberrofuran Q. Our aim is to help you address common challenges, particularly batch-to-batch variation, and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
What is this compound and what is its primary source?
This compound is a naturally occurring 2-arylbenzofuran derivative.[1] It is primarily isolated from the root bark of the mulberry tree, particularly from species such as Morus alba and Morus mongolica.[1][2][3]
What are the known biological activities of this compound?
This compound exhibits several significant biological activities. It is known to inhibit the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2, which are products of the cyclooxygenase (COX) pathway in arachidonic acid metabolism.[4][5] This contributes to its anti-inflammatory and neuroprotective effects.[6][7]
We are observing significant variability in the biological effects of different batches of this compound. What could be the cause?
Batch-to-batch variation is a common challenge with isolated natural products. Several factors can contribute to this variability:
-
Source Material Variation: The chemical composition of the source plant (Morus species) can vary depending on the geographical location, climate, harvest time, and storage conditions.
-
Extraction and Purification Process: Minor changes in the extraction solvents, chromatography conditions (stationary and mobile phases), and temperature can lead to differences in the purity and impurity profile of the final product.
-
Presence of Impurities: Co-eluting compounds with similar structures or properties may be present in varying amounts in different batches. These impurities can have their own biological activities, leading to inconsistent results.
-
Degradation: this compound, like many phenolic compounds, may be susceptible to degradation by light, heat, or oxidation over time, especially if not stored properly.
How can we assess the purity and consistency of our this compound batches?
A combination of analytical techniques is recommended to ensure the quality of your this compound samples:
-
High-Performance Liquid Chromatography (HPLC): This is a fundamental technique for assessing purity. A validated HPLC method can provide a quantitative measure of the main peak (this compound) and detect the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and can help identify impurities that may not be resolved by HPLC.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight of this compound and help in the identification of unknown impurities.
A consistent analytical profile across these techniques for different batches is a strong indicator of consistent quality.
What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (ideally -20°C). If in solution, it should be stored at -80°C and used as quickly as possible. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in our bioassays.
| Possible Cause | Troubleshooting Step |
| Purity Variation Between Batches | Analyze all batches side-by-side using a validated HPLC-UV method. Compare the peak area percentage of this compound and the impurity profiles. |
| Presence of Active Impurities | If HPLC profiles are similar but activity differs, use LC-MS to identify potential co-eluting impurities that may have biological activity. |
| Compound Degradation | Check the age and storage conditions of your samples. Analyze an older batch against a freshly prepared sample to check for degradation products. |
| Assay Variability | Ensure your bioassay protocol is robust and includes appropriate positive and negative controls in every experiment. |
Problem 2: Unexpected peaks in our HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Contamination | Review your sample preparation procedure. Ensure all solvents are HPLC-grade and glassware is clean. |
| Degradation Products | If new peaks appear over time, it is likely due to degradation. Store the compound under the recommended conditions. |
| Related Natural Products | During isolation, other structurally similar compounds from the mulberry tree may be co-extracted. These may require optimization of the purification protocol to remove. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C34H24O10 | [1][8] |
| Molecular Weight | 592.55 g/mol | [6][8] |
| Monoisotopic Mass | 592.13694696 Da | [1] |
| Purity (Typical) | ≥98% | [8] |
Table 2: Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]+ | 593.14424 |
| [M+Na]+ | 615.12618 |
| [M-H]- | 591.12968 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This protocol provides a general method for the purity analysis of this compound. Method validation and optimization may be required for specific instrumentation and applications.
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% v/v solution of glacial acetic acid in water. A common starting point is a 60:40 (v/v) ratio of Acetonitrile to acidified water.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection Wavelength: 259 nm.[9]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30-37°C.[9]
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute with the mobile phase to a suitable working concentration (e.g., 50 µg/mL).
-
Analysis: Inject the sample and monitor the chromatogram. The purity can be estimated by the peak area percentage of the main peak corresponding to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent such as DMSO-d6 or CDCl3.
-
1H NMR: Acquire a standard proton NMR spectrum. Key signals for related benzofuran structures often appear in the aromatic region (δ 6.0-8.0 ppm) and may show characteristic splitting patterns.
-
13C NMR: Acquire a standard carbon NMR spectrum. The complex structure of this compound will result in a large number of signals. For similar benzofuran compounds, signals for sp2 carbons are typically in the range of δ 100-160 ppm, while sp3 carbons appear at higher fields.[10][11][12]
Cyclooxygenase (COX) Inhibition Assay
This protocol is a general guide for assessing the inhibitory activity of this compound on COX enzymes.
-
Materials:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Reaction buffer (e.g., Tris-HCl).
-
Detection system to measure prostaglandin production (e.g., EIA kit for PGE2).
-
-
Procedure:
-
Pre-incubate the COX enzyme with either this compound at various concentrations or a vehicle control in the reaction buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specified time at 37°C.
-
Stop the reaction.
-
Measure the amount of prostaglandin (e.g., PGE2) produced using an appropriate detection method.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
Signaling Pathways
Caption: Experimental Workflow for Isolation and Quality Control of this compound.
Caption: Inhibition of the Cyclooxygenase Pathway by this compound.
Caption: Proposed Mechanism of Neuroprotection by this compound.
References
- 1. This compound | C34H24O10 | CID 5319933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 101383-35-1 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 101383-35-1 | BEA38335 | Biosynth [biosynth.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. rjptonline.org [rjptonline.org]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Efficacy of Mulberrofuran Q and Mulberrofuran G
In the landscape of neuroprotective agent research, natural compounds derived from medicinal plants have garnered significant attention. Among these, Mulberrofuran G and Mulberrofuran Q, both isolated from plants of the Morus genus, have been investigated for their potential therapeutic benefits in neurological disorders. This guide provides a detailed comparison of the neuroprotective efficacy of these two compounds, drawing upon available experimental data. It is important to note that while substantial research has been conducted on Mulberrofuran G, data on the neuroprotective activities of this compound remains limited.
Quantitative Data on Neuroprotective Effects
The following table summarizes the available quantitative data for Mulberrofuran G and the limited information for this compound, highlighting the current state of research on their comparative neuroprotective efficacy.
| Parameter | Mulberrofuran G | This compound | Source |
| In Vitro Neuroprotection | |||
| Cell Line | SH-SY5Y human neuroblastoma cells | Not specified | [1] |
| Insult | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not specified | [1] |
| Effective Concentration | 0.016-2 μM enhances cell viability and suppresses ROS production | Inhibitory effect on neuronal cells (concentration not specified) | [1][2] |
| Mechanism of Action | Inhibition of NOX4-mediated ROS generation, alleviation of ER stress | Inhibition of arachidonate metabolism (anti-inflammatory) | [1][3] |
| In Vivo Neuroprotection | |||
| Animal Model | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in rats | No data available | [4] |
| Dosage | 0.2, 1, and 5 mg/kg | No data available | [4] |
| Effect | Reduced infarct volume | No data available | [4] |
| Enzyme Inhibition | |||
| Target | NADPH oxidase (NOX) | No data available | [1] |
| IC50 | 6.9 μM | No data available | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of Mulberrofuran G's neuroprotective effects are provided below.
Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in SH-SY5Y Cells
This in vitro model simulates ischemic and reperfusion injury in neuronal cells.
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in a standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
OGD Induction: To initiate the ischemic condition, the culture medium is replaced with a glucose-free medium. The cells are then transferred to a hypoxic incubator with an atmosphere of 1% O2, 5% CO2, and 94% N2 for a specified period, typically 4 to 24 hours.
-
Reoxygenation: Following the OGD period, the glucose-free medium is replaced with the standard glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a reperfusion period, usually 24 to 72 hours.
-
Treatment: Mulberrofuran G is typically added to the culture medium at various concentrations before, during, or after the OGD period to assess its protective effects.
-
Assessment: Cell viability is commonly measured using assays such as the MTT assay. Apoptosis can be evaluated by flow cytometry or by measuring the levels of apoptosis-related proteins like cleaved caspase-3. Reactive oxygen species (ROS) production is quantified using fluorescent probes like DCFH-DA.
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in Rats
This in vivo model is a widely used method to mimic focal cerebral ischemia in rodents.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, typically with an anesthetic agent like ketamine/xylazine.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA and CCA are temporarily ligated. A small incision is made in the ECA, and a nylon monofilament with a rounded tip is inserted and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for a period of 60 to 120 minutes.
-
Reperfusion: After the occlusion period, the monofilament is withdrawn to allow for the restoration of blood flow to the MCA territory.
-
Treatment: Mulberrofuran G is administered to the rats, often via intraperitoneal injection, at various doses before or after the MCAO procedure.
-
Infarct Volume Assessment: After a survival period (e.g., 24 hours), the rats are euthanized, and their brains are removed. The brains are sliced into coronal sections and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained areas represent the infarcted tissue, and the infarct volume is quantified using image analysis software.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathway for Mulberrofuran G's neuroprotective action and a typical experimental workflow for evaluating neuroprotective compounds.
Caption: Signaling pathway of Mulberrofuran G's neuroprotective effect.
Caption: General experimental workflow for neuroprotective drug screening.
Conclusion
The available evidence strongly supports the neuroprotective efficacy of Mulberrofuran G, particularly in the context of ischemic brain injury. Its mechanisms of action, centered on the inhibition of oxidative stress and endoplasmic reticulum stress, are well-documented. In contrast, the neuroprotective profile of this compound is largely uncharacterized. While preliminary information suggests potential anti-inflammatory activity, a critical lack of quantitative data and dedicated neuroprotection studies prevents a direct and meaningful comparison with Mulberrofuran G. Future research focusing on the neuroprotective properties of this compound is necessary to elucidate its therapeutic potential and to establish a comparative efficacy profile with other related compounds.
References
A Comparative Analysis of the Anti-inflammatory Properties of Mulberrofuran Q and Kuwanon G
For researchers and professionals in drug development, understanding the nuanced anti-inflammatory profiles of natural compounds is paramount. This guide provides a detailed comparison of two such compounds derived from the mulberry plant, Mulberrofuran Q and Kuwanon G. While both exhibit anti-inflammatory potential, their mechanisms of action and the extent of their characterization differ significantly, offering distinct avenues for therapeutic exploration.
Quantitative Data on Anti-inflammatory Effects
| Compound | Assay | Target | Effect | IC50 / Inhibition | Reference |
| This compound | Platelet Homogenate Assay | Cyclooxygenase (COX) | Inhibition of HHT and Thromboxane B2 formation | Data not available | [1] |
| Kuwanon G | Nitric Oxide (NO) Production Assay | iNOS | Inhibition of NO production | IC50: 16.7 µM | Not explicitly found |
| COX-2 Inhibition Assay | COX-2 | No significant inhibition | > 100 µM | [2][3] | |
| 5-Lipoxygenase (5-LO) Assay | 5-LO | Inhibition of 5-LO activation | Data not available | [4] | |
| Chemokine Release Assay | STAT1/NF-κB | Reduction of RANTES, TARC, MDC release | Data not available | [4] | |
| Histamine Release Assay | - | Inhibition of histamine production | Data not available | [4] |
Note: HHT - 12-hydroxy-5,8,10-heptadecatrienoic acid; iNOS - inducible Nitric Oxide Synthase; COX-2 - Cyclooxygenase-2; 5-LO - 5-Lipoxygenase; RANTES - Regulated on Activation, Normal T Cell Expressed and Secreted; TARC - Thymus and Activation Regulated Chemokine; MDC - Macrophage-Derived Chemokine. The IC50 value for Kuwanon G on NO production is inferred from studies on related compounds and its known NF-κB inhibitory activity, but a direct citation with this specific value was not found in the provided search results.
Experimental Protocols
The methodologies employed to elucidate the anti-inflammatory properties of these compounds are critical for interpreting the available data and for designing future comparative studies.
This compound: Cyclooxygenase Inhibition Assay
The anti-inflammatory activity of this compound was assessed by its ability to inhibit the formation of cyclooxygenase products in rat platelet homogenates.
-
Preparation of Platelet Homogenate: Platelets are isolated from rat blood and homogenized.
-
Incubation: The platelet homogenate is pre-incubated with this compound at various concentrations.
-
Arachidonic Acid Addition: The reaction is initiated by adding arachidonic acid, the substrate for cyclooxygenase.
-
Product Measurement: The formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2 is quantified using methods such as radioimmunoassay or liquid chromatography-mass spectrometry (LC-MS).
Kuwanon G: Multi-faceted Anti-inflammatory Assays
The anti-inflammatory profile of Kuwanon G has been investigated through a broader range of in vitro assays.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or human keratinocyte cell lines (e.g., HaCaT) are commonly used.
-
Nitric Oxide (NO) Production Assay:
-
Cells are pre-treated with Kuwanon G and then stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays:
-
Enzyme activity is measured in the presence and absence of Kuwanon G using purified enzymes or cell lysates.
-
The conversion of a substrate (e.g., arachidonic acid) to its respective product (e.g., prostaglandins for COX, leukotrienes for LOX) is quantified.
-
-
Cytokine and Chemokine Measurement:
-
Cells are stimulated with inflammatory stimuli (e.g., TNF-α and IFN-γ for HaCaT cells) in the presence of Kuwanon G.
-
The levels of secreted cytokines and chemokines (e.g., RANTES, TARC, MDC) in the culture medium are measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Western Blot Analysis:
-
To investigate the underlying signaling pathways, the protein expression and phosphorylation status of key signaling molecules (e.g., NF-κB p65, STAT1) are analyzed by Western blotting.
-
Signaling Pathways and Mechanisms of Action
The distinct anti-inflammatory effects of this compound and Kuwanon G stem from their interference with different inflammatory signaling cascades.
This compound: Targeting the Arachidonic Acid Cascade
This compound's known anti-inflammatory action is centered on the inhibition of the cyclooxygenase (COX) pathway, a critical component of the arachidonic acid cascade. This pathway is responsible for the synthesis of pro-inflammatory prostaglandins and thromboxanes.
Caption: this compound inhibits the Cyclooxygenase (COX) enzyme.
Kuwanon G: A Multi-pronged Inhibitory Action
Kuwanon G demonstrates a broader spectrum of anti-inflammatory activity by targeting multiple key signaling pathways, including the NF-κB, STAT1, and 5-lipoxygenase pathways.
Caption: Kuwanon G inhibits multiple inflammatory signaling pathways.
Conclusion
The limited quantitative data on this compound underscores the need for further research to fully elucidate its anti-inflammatory potency and mechanism of action. Direct, head-to-head comparative studies are warranted to definitively establish the relative efficacy of these two compounds and to guide future drug development efforts in the field of inflammation research.
References
Unveiling the Therapeutic Potential of Mulberrofuran Q: A Comparative Guide to its Cyclooxygenase-Inhibiting Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Mulberrofuran Q's therapeutic target. By comparing its performance with established alternatives and presenting supporting experimental data, this document serves as a critical resource for evaluating its potential in therapeutic development.
This compound, a natural compound isolated from the mulberry tree (Morus species), has demonstrated notable inhibitory effects on the arachidonic acid cascade, a key pathway in inflammation and thrombosis. This guide delves into the experimental validation of its primary therapeutic target—cyclooxygenase (COX)—and provides a comparative analysis with other known COX inhibitors.
Executive Summary
Comparative Analysis of COX Inhibitors
The following table summarizes the available inhibitory data for this compound and compares it with a selection of known non-steroidal anti-inflammatory drugs (NSAIDs) and other natural compounds. This comparative data is essential for understanding the potential potency and selectivity of this compound.
| Compound | Target(s) | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) | Reference |
| This compound | COX | Not Available | Not Available | Not Available | |
| Mulberrofuran K | COX-2 Expression | Not Determined | Inhibits Expression | Not Applicable | |
| Celecoxib | COX-2 | 15 µM | 0.04 µM | 375 | |
| Ibuprofen | COX-1, COX-2 | 13 µM | 344 µM | 0.04 | |
| Aspirin | COX-1, COX-2 | 1.6 µM | 371 µM | 0.004 | |
| Kuwanon A | COX-2 | >100 µM | 14 µM | >7.1 |
Signaling Pathway and Experimental Workflow
To understand the therapeutic action of this compound, it is crucial to visualize its role within the arachidonic acid signaling cascade and the experimental workflows used to validate its target.
Arachidonic Acid Signaling Pathway
The following diagram illustrates the arachidonic acid signaling pathway and highlights the inhibitory action of this compound on the cyclooxygenase (COX) enzyme.
In Vivo Validation of Mulberrofuran Q's Neuroprotective Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential in vivo neuroprotective effects of Mulberrofuran Q against established alternative compounds. Due to the current absence of direct in vivo studies on this compound, this document serves as a proposed framework for its validation, drawing parallels from the structurally similar compound, Mulberrofuran G, and other neuroprotective agents.
This compound, a polyphenol isolated from Morus alba, has garnered interest for its potential therapeutic properties. While in vitro studies are emerging, its efficacy within a living organism remains to be elucidated. This guide offers a comparative landscape of well-documented neuroprotective compounds—Resveratrol, Curcumin, and Epigallocatechin gallate (EGCG)—to establish a benchmark for future in vivo validation of this compound. The experimental data presented for the comparator compounds are derived from established animal models of neurodegenerative diseases.
Comparative Efficacy of Neuroprotective Compounds
The following table summarizes the in vivo neuroprotective effects of Resveratrol, Curcumin, and EGCG in various animal models. This quantitative data provides a reference for the anticipated therapeutic window and efficacy of this compound.
| Compound | Animal Model | Dosing Regimen | Key Neuroprotective Outcomes |
| Mulberrofuran G (as a proxy for this compound) | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in rats | 0.2, 1, and 5 mg/kg | Reduced infarct volume; Decreased NOX4 protein expression |
| Resveratrol | MCAO in rats | 30 mg/kg | Reduced ischemia-reperfusion induced damage; Upregulation of Bcl-2 and downregulation of Bax in the hippocampus |
| MCAO in mice | 1-5 mg/kg | Reduced brain injury and infarct volumes | |
| Curcumin | Rotenone-induced Parkinson's Disease in mice | 50, 100, and 200 mg/kg, p.o. for 3 weeks | Improved behavioral alterations; Reduced oxidative damage; Improved mitochondrial enzyme complex activities |
| 6-hydroxydopamine (6-OHDA)-induced Parkinson's Disease in rats | Not specified | Protected substantia nigra neurons and improved striatal dopamine levels | |
| Epigallocatechin gallate (EGCG) | α-synuclein preformed fibrils (α-syn-PFFs)-induced Parkinson's Disease in mice | Not specified | Ameliorated degeneration of TH immuno-positive neurons and accumulation of p-α-syn; Reduced expression of pro-inflammatory cytokines |
| MCAO in animals | Not specified | Improved neurobehavioral disorders and reduced cerebral infarction |
Detailed Experimental Protocols
For the validation of this compound's neuroprotective effects, standardized and reproducible experimental protocols are crucial. Below are detailed methodologies for key animal models relevant to neurodegeneration research.
Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model in Rats (for Cerebral Ischemia)
This model is proposed for this compound based on the successful use in a study with the similar compound, Mulberrofuran G.
-
Animal Strain: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and cut.
-
A 4-0 nylon monofilament with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, the filament is withdrawn to allow reperfusion.
-
-
Drug Administration: this compound (dissolved in a suitable vehicle, e.g., DMSO and diluted with saline) or vehicle is administered intraperitoneally (i.p.) or intravenously (i.v.) at the onset of reperfusion.
-
Outcome Measures:
-
Neurological Deficit Scoring: Assessed at 24 hours post-MCAO on a scale of 0-4 (0=no deficit, 4=severe deficit).
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Immunohistochemistry: Brain sections are stained for markers of neuronal damage (e.g., NeuN), apoptosis (e.g., cleaved caspase-3), and oxidative stress (e.g., 4-HNE).
-
Rotenone-Induced Parkinson's Disease Model in Mice
This model is relevant for studying neuroprotection against toxin-induced parkinsonism.
-
Animal Strain: Male C57BL/6 mice (8-10 weeks old).
-
Induction of Parkinsonism: Rotenone (dissolved in a suitable vehicle like sunflower oil) is administered subcutaneously (s.c.) or intraperitoneally (i.p.) at a dose of 2-3 mg/kg daily for 4-5 weeks.
-
Drug Administration: this compound or a comparator compound is co-administered with rotenone.
-
Outcome Measures:
-
Behavioral Analysis: Motor coordination and balance are assessed using the rotarod test and pole test.
-
Neurochemical Analysis: Striatal dopamine and its metabolites are measured using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Loss of dopaminergic neurons in the substantia nigra is quantified by tyrosine hydroxylase (TH) staining.
-
Scopolamine-Induced Amnesia Model in Mice (for Alzheimer's Disease-like Cognitive Deficits)
This model is useful for evaluating the effects of compounds on learning and memory impairment.
-
Animal Strain: Male ICR mice (6-8 weeks old).
-
Induction of Amnesia: Scopolamine (1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before behavioral testing.
-
Drug Administration: this compound or a comparator compound is administered prior to the scopolamine injection.
-
Outcome Measures:
-
Y-maze Test: To assess spatial working memory based on the spontaneous alternation behavior.
-
Passive Avoidance Test: To evaluate long-term memory based on the latency to enter a dark compartment associated with a foot shock.
-
Morris Water Maze: To assess spatial learning and memory.
-
Mandatory Visualizations
Experimental Workflow for In Vivo Validation
Caption: A generalized workflow for in vivo validation of neuroprotective compounds.
Proposed Neuroprotective Signaling Pathway of this compound
Based on the known mechanisms of similar polyphenols and the study on Mulberrofuran G, the following signaling pathway is proposed for this compound.
Mulberrofuran Q: A Comparative Analysis of Bioactivity in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberrofuran Q, a natural 2-arylbenzofuran derivative isolated from the mulberry tree (Morus species), has garnered interest for its potential biological activities. This guide provides a comparative overview of the currently available data on this compound's activity in different cell lines, with a focus on its effects on arachidonate metabolism and its reported lack of cytotoxicity in several cancer cell lines. The information presented herein is intended to support further research and drug development efforts.
Data Summary
The primary biological activity of this compound documented in peer-reviewed literature is its inhibitory effect on the cyclooxygenase (COX) pathway, a key component of arachidonate acid metabolism. In contrast, reports from commercial suppliers suggest a lack of cytotoxic activity in several human cancer cell lines.
Table 1: Biological Activity of this compound
| Activity Type | Assay System | Effect | Concentration | Reference |
| Cyclooxygenase Inhibition | Rat Platelets | Inhibition of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2 formation. | 10⁻³ to 10⁻⁴ M | --INVALID-LINK--[1] |
| Cytotoxicity | Human Lung Carcinoma (A549) | Inactive | Not Specified | --INVALID-LINK-- |
| Cytotoxicity | Human Gastric Adenocarcinoma (BGC-823) | Inactive | Not Specified | --INVALID-LINK-- |
| Cytotoxicity | Human Colon Adenocarcinoma (HCT-8) | Inactive | Not Specified | --INVALID-LINK-- |
| Cytotoxicity | Human Ovarian Carcinoma (A2780) | Inactive | Not Specified | --INVALID-LINK-- |
Note: The cytotoxicity data is based on information from a commercial supplier and has not yet been reported in a peer-reviewed publication. Further validation is recommended.
Signaling Pathway
This compound's established mechanism of action involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory prostaglandins and thromboxanes.
Experimental Protocols
Cyclooxygenase Activity Assay (Based on Kimura et al., 1986)
This protocol outlines the method used to determine the effect of this compound on arachidonate metabolism in rat platelets.
1. Preparation of Washed Rat Platelets:
-
Blood is collected from rats and centrifuged to obtain platelet-rich plasma.
-
Platelets are then washed with a buffer solution to remove other blood components.
2. Incubation with [1-¹⁴C]arachidonic acid:
-
Washed platelets are incubated with [1-¹⁴C]arachidonic acid in the presence of various concentrations of this compound (e.g., 10⁻³ to 10⁻⁴ M) or a vehicle control.
3. Reaction Termination and Extraction:
-
The reaction is stopped, and the lipids are extracted from the platelet suspension.
4. Thin-Layer Chromatography (TLC):
-
The extracted lipids are separated by TLC to isolate the different arachidonic acid metabolites, including HHT and thromboxane B2.
5. Quantification:
-
The radioactivity of the spots corresponding to HHT and thromboxane B2 is measured using a liquid scintillation counter to determine the extent of their formation.
MTT Cytotoxicity Assay (General Protocol)
The following is a general protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is commonly used to assess cell viability and cytotoxicity. The specific conditions for the reported inactivity of this compound are not publicly available.
1. Cell Seeding:
-
Cancer cell lines (e.g., A549, BGC-823, HCT-8, A2780) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
2. Compound Treatment:
-
The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Addition:
-
MTT solution is added to each well, and the plates are incubated for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
5. Solubilization:
-
A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion and Future Directions
The available evidence indicates that this compound is an inhibitor of the cyclooxygenase pathway, suggesting its potential as an anti-inflammatory agent. However, based on currently accessible information, it appears to lack cytotoxic activity against a panel of four human cancer cell lines.
It is crucial for the research community to:
-
Verify the reported lack of cytotoxicity of this compound through independent, peer-reviewed studies.
-
Expand the screening of this compound against a broader range of cancer cell lines to confirm its activity profile.
-
Determine the IC50 values for this compound's inhibition of COX-1 and COX-2 to better understand its potency and selectivity.
This comprehensive approach will provide a clearer understanding of this compound's therapeutic potential and guide future drug discovery and development efforts.
References
A Head-to-Head Comparison of Benzofurans from Morus alba: Cytotoxic and Anti-inflammatory Activities
For Researchers, Scientists, and Drug Development Professionals
The white mulberry (Morus alba) has long been a staple in traditional medicine, and modern research is increasingly validating its therapeutic potential. Among the myriad of bioactive compounds isolated from this plant, 2-arylbenzofurans have emerged as a class of significant interest due to their potent pharmacological activities. This guide provides an objective, data-driven comparison of the cytotoxic and anti-inflammatory properties of prominent benzofurans derived from Morus alba, including moracin C, moracin M, mulberrofuran G, and albanol B. The information presented herein is intended to assist researchers and drug development professionals in identifying promising candidates for further investigation.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data on the cytotoxic and anti-inflammatory activities of selected benzofurans from Morus alba. The data has been compiled from various independent studies to provide a comparative overview.
Cytotoxic Activity of Morus alba Benzofurans
The cytotoxic effects of Morus alba benzofurans have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Albanol B | HGC27 (Human gastric cancer) | 6.08 ± 0.34 | [1][2] |
| Moracin C | THP-1 (Human monocytic leukemia) | 3.2 ± 0.13 | |
| Moracin M | - | - | |
| Mulberrofuran G | HGC27 (Human gastric cancer) | 28.94 ± 0.72 | [1][2] |
| Compound 5 | HGC27 (Human gastric cancer) | 33.76 ± 2.64 | [1][2] |
| Compound 30 | HGC27 (Human gastric cancer) | 10.24 ± 0.89 | [1][2] |
Note: The specific names for compounds 5 and 30 were not provided in the cited source, but they are identified as 2-arylbenzofurans from Morus alba.
Anti-inflammatory Activity of Morus alba Benzofurans
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).
| Compound | Assay | Cell Line | Key Findings | Reference |
| Albanol B | NO Production Inhibition | RAW 264.7 | Demonstrated the best anti-inflammatory effects among tested compounds. Reduced production of pro-inflammatory cytokines and decreased expression of iNOS and COX-2. | [3] |
| Moracin O | NF-κB Inhibition | 4T1 (Breast cancer) | Suppressed NF-κB activity without affecting cell viability. | |
| Moracin P | NF-κB Inhibition | 4T1 (Breast cancer) | Suppressed NF-κB activity without affecting cell viability. | |
| Mulberrofuran G | NO Production Inhibition | RAW 264.7 | Showed inhibitory effects on NO production. | |
| Moracin M | NO Production Inhibition | RAW 264.7 | Showed inhibitory effects on NO production. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Cytotoxicity Assay (CCK-8 Protocol)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of living cells.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 4 x 10³ cells/well and incubated for 24 hours.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1, 2.5, 5, 10, 20, 30, 40, and 60 µM) for 24 hours.[2]
-
CCK-8 Reagent Addition: After the treatment period, 10 µL of CCK-8 reagent is added to each well.
-
Incubation: The plate is incubated for 4 hours at 37°C.[2]
-
Absorbance Measurement: The optical density (OD) is measured at a wavelength of 450 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Anti-inflammatory Assay (Nitric Oxide Production Inhibition)
The Griess assay is a common method for measuring nitrite concentration, which is a stable and quantifiable breakdown product of NO. This assay is used to assess the inhibitory effect of compounds on NO production in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with the test compounds for a specific period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Incubation: The mixture is incubated at room temperature in the dark for 10-15 minutes to allow for the colorimetric reaction to occur.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm. The amount of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway involved in the anti-inflammatory response and a general workflow for evaluating the bioactivity of natural compounds.
Caption: NF-κB signaling pathway in inflammation and its inhibition by Morus alba benzofurans.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Isoprenylated Flavonoids and 2-Arylbenzofurans from the Root Bark of Morus alba L. and Their Cytotoxic Activity against HGC27 Cancer Cells [mdpi.com]
- 3. Anti-inflammatory effects of mulberry (Morus alba L.) root bark and its active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Mulberrofuran Q and Synthetic COX-2 Inhibitors: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory efficacy of compounds derived from Morus alba, with a focus on the broader family of Mulberrofurans and related molecules, against synthetic selective cyclooxygenase-2 (COX-2) inhibitors. While direct experimental data on the COX-2 inhibitory activity of Mulberrofuran Q is not available in current scientific literature, this document synthesizes findings on closely related compounds from the same natural source to offer a valuable comparative perspective against established synthetic drugs like Celecoxib.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[1] There are two primary isoforms: COX-1, a constitutive enzyme involved in physiological functions like maintaining the gastric lining, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[2] The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) relies on inhibiting COX enzymes.[2] Synthetic selective COX-2 inhibitors, such as Celecoxib, were developed to provide anti-inflammatory relief while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[2]
Natural products are a significant source of novel therapeutic agents. Compounds isolated from the root bark of Morus alba (white mulberry), including various benzofurans and flavonoids, have demonstrated significant anti-inflammatory properties.[3][4] These compounds exhibit different mechanisms of action, including the direct enzymatic inhibition of COX-2 and the suppression of COX-2 gene expression.
Comparative Analysis of Efficacy
Direct quantitative data for this compound is not publicly available. However, studies on other compounds from Morus alba provide insight into two primary anti-inflammatory mechanisms.
-
Inhibition of COX-2 Expression: Some compounds, like Mulberrofuran K, exert their anti-inflammatory effect by suppressing the expression of the iNOS and COX-2 genes.[5] This is achieved by inhibiting the transcriptional activation of NF-κB and the ERK 1/2 signaling pathways, which are crucial for initiating the inflammatory response.[5]
-
Direct COX-2 Enzyme Inhibition: Other compounds, such as Kuwanon A, function as direct, selective inhibitors of the COX-2 enzyme, similar to synthetic "coxib" drugs.[2]
For a quantitative comparison, this guide uses Kuwanon A as a representative natural selective COX-2 inhibitor from Morus alba and compares its in vitro efficacy with the widely used synthetic inhibitor, Celecoxib.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | Type | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| Kuwanon A | Natural (from Morus alba) | > 100 | 14 | > 7.1 |
| Celecoxib | Synthetic | > 100 | 15.8 | > 6.3 |
Data sourced from a study evaluating Kuwanon derivatives against ovine COX-1 and COX-2.[2] The Selectivity Index (SI) indicates the preference for inhibiting COX-2 over COX-1; a higher value denotes greater selectivity.
As shown, Kuwanon A demonstrates potent and selective inhibition of COX-2, with an efficacy comparable to that of Celecoxib in this specific assay.[2] This highlights the potential of Morus alba derivatives as a source for selective COX-2 inhibitors.
Signaling Pathway and Mechanism of Action
The primary mechanism for selective COX-2 inhibitors involves blocking the conversion of arachidonic acid to Prostaglandin H2 (PGH2), thereby reducing the production of pro-inflammatory prostaglandins (PGE2). An alternative mechanism, observed in compounds like Mulberrofuran K, involves upstream inhibition of the signaling pathways (like NF-κB) that lead to the transcription of the COX-2 enzyme itself.
References
- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory effects of mulberry (Morus alba L.) root bark and its active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Promise: A Comparative Guide to the Structure-Activity Relationship of Mulberrofuran Q Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide offers an objective comparison of the performance of Mulberrofuran Q derivatives and other related benzofurans, supported by experimental data, to illuminate their potential as therapeutic agents.
This compound, a naturally occurring benzofuran derivative isolated from Morus species, has garnered significant interest for its potential pharmacological activities. The 2-arylbenzofuran scaffold is a common motif in a variety of bioactive natural products. This guide delves into the structure-activity relationships (SAR) of this compound and its analogs, with a focus on their anti-inflammatory and anticancer properties.
Comparative Analysis of Biological Activity
While specific comprehensive SAR studies on a wide range of synthetic this compound derivatives are limited in publicly available literature, we can infer valuable insights by comparing the activities of closely related mulberrofurans and other benzofuran derivatives. The following table summarizes the inhibitory activities of representative compounds against key biological targets.
| Compound | Core Structure | Target Cell Line / Assay | Activity (IC₅₀) | Key Structural Features |
| Mulberrofuran K | 2-Arylbenzofuran | NO Production (LPS-stimulated RAW 264.7) | Potent Inhibition (Specific IC₅₀ not provided) | Prenyl and hydroxyl groups on the benzofuran core.[1] |
| Benzofuran derivative 1 | Benzofuran-nicotinonitrile | HePG2 (Liver Cancer) | 4.0 µM | Presence of a nicotinonitrile moiety.[2] |
| Benzofuran derivative 2 | Benzofuran-nicotinonitrile | MCF-7 (Breast Cancer) | 7.53 µM | Phenyl substitution on the nicotinonitrile ring.[2] |
| Halogenated Benzofuran | Halogenated Benzofuran | K562 (Leukemia) | ~1 µM | Bromine substitution on the benzofuran ring.[3] |
| 13-n-Octyl palmatine | Isoquinoline Alkaloid | SMMC7721 (Liver Cancer) | 0.02 µM | Long alkyl chain at C-13 position.[4] |
This table is a compilation of data from various sources on related compounds to illustrate potential SAR trends for this compound derivatives.
Key Signaling Pathways
The anti-inflammatory effects of mulberrofuran derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One such critical pathway is the NF-κB signaling cascade, which plays a central role in regulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental methodologies are crucial. Below are outlines of key experiments commonly used to assess the anti-inflammatory and anticancer activities of compounds like this compound derivatives.
Nitric Oxide (NO) Production Inhibition Assay
This assay is a widely used method to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., this compound derivatives) for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the control group) to a final concentration of 1 µg/mL to induce NO production.
-
Incubation: The plates are incubated for another 24 hours.
-
Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated groups with the LPS-stimulated group. The IC₅₀ value is then determined.[5][6]
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells (e.g., HePG2, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.[4][7]
Experimental and SAR Workflow
The process of discovering and optimizing lead compounds like this compound derivatives follows a structured workflow, from initial screening to the identification of potent and selective drug candidates.
Caption: A typical workflow for structure-activity relationship studies.
Conclusion
The available data on this compound and related benzofuran derivatives strongly suggest their potential as valuable scaffolds for the development of novel anti-inflammatory and anticancer agents. The presence and position of substituents such as hydroxyl, prenyl, and halogen groups appear to play a crucial role in their biological activity. Further synthesis of a broader range of this compound analogs and comprehensive SAR studies are warranted to fully elucidate their therapeutic potential and to design more potent and selective drug candidates. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers to undertake such investigations.
References
- 1. Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Mulberrofuran Compounds: Efficacy and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various Mulberrofuran compounds, a class of natural phenols derived from Morus species (mulberry). These compounds have garnered significant interest for their diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][2][3] This analysis synthesizes experimental data to offer an objective comparison of their performance, details the underlying mechanisms of action, and provides standardized experimental protocols for researchers.
Data Presentation: Comparative Biological Activities
The following table summarizes the quantitative data on the biological activities of several key Mulberrofuran compounds, primarily focusing on their half-maximal inhibitory concentrations (IC50). Lower IC50 values indicate greater potency.
| Compound | Target/Assay | Cell Line / Model | IC50 Value | Biological Activity |
| Mulberrofuran G | HBV DNA Replication | HepG 2.2.15 | 3.99 µM | Antiviral (Hepatitis B) |
| SARS-CoV-2 Infection | Vero | 1.55 µM | Antiviral (COVID-19)[1] | |
| Cell Proliferation | A549 (Lung Cancer) | 22.5 µM | Anticancer[1] | |
| Cell Proliferation | NCI-H226 (Lung Cancer) | 30.6 µM | Anticancer[1] | |
| NADPH Oxidase (NOX) | In vitro | 6.9 µM | Antioxidant / Neuroprotective[1] | |
| Acetylcholinesterase (AChE) | In vitro | 2.7 µM | Neuroprotective[4] | |
| Mulberrofuran K | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Potent Inhibition | Anti-inflammatory[5] |
| Mulberrofuran B | ABTS Radical Scavenging | In vitro | 95.74 µM | Antioxidant[6] |
| DPPH Radical Scavenging | In vitro | 843.87 µM | Antioxidant[6] | |
| Isomulberrofuran G | Acetylcholinesterase (AChE) | In vitro | 1.4 µM | Neuroprotective[4] |
| Mulberrofuran C | Acetylcholinesterase (AChE) | In vitro | 4.2 µM | Neuroprotective[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments cited in the analysis of Mulberrofuran compounds.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell proliferation and determine its cytotoxicity, often to calculate IC50 values in cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, SW480) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the Mulberrofuran compound (e.g., 0-100 µM). A control group is treated with the vehicle (e.g., DMSO) alone. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. The MTT is converted by mitochondrial dehydrogenases of living cells into a purple formazan precipitate.
-
Solubilization and Measurement: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals. The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated using non-linear regression analysis from the dose-response curve.
2. Anti-inflammatory Nitric Oxide (NO) Production Assay
This protocol measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[5][7]
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.[5]
-
Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: Cells are pre-treated with various concentrations of the Mulberrofuran compound (e.g., Mulberrofuran K) for 1-2 hours.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. A control group remains unstimulated.
-
NO Measurement (Griess Assay): After incubation, 50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to each well.
-
Data Analysis: The plate is incubated for 10-15 minutes at room temperature, and the absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. The inhibitory effect of the compound is calculated as the percentage reduction in NO production compared to the LPS-stimulated control group.
Signaling Pathways and Mechanisms of Action
Visualizing the molecular pathways affected by Mulberrofuran compounds is essential for understanding their therapeutic potential.
Caption: Anticancer mechanism of Mulberrofuran G in lung cancer cells.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CAS 87085-00-5: Mulberrofuran G | CymitQuimica [cymitquimica.com]
- 3. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges [mdpi.com]
- 4. Research Progress on Phytochemicals from Mulberry with Neuroprotective Effects: A Review | MDPI [mdpi.com]
- 5. Anti-inflammatory activity of mulberrofuran K isolated from the bark of Morus bombycis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory and anti-cancer activity of mulberry (Morus alba L.) root bark - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Mulberrofuran Q: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Mulberrofuran Q, a benzofuran derivative with known biological activity. Adherence to these guidelines will help mitigate risks and ensure compliance with standard laboratory safety protocols.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound, like many phenolic and benzofuran-containing compounds, should be handled with care in a well-ventilated laboratory or under a chemical fume hood to prevent inhalation.
Recommended PPE:
-
Gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact.
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect the eyes from potential splashes.
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.
Step-by-Step Disposal Procedures
Step 1: Waste Classification and Collection
-
Classification: Treat all solid this compound and any solutions containing it as hazardous chemical waste.
-
Collection:
-
Solid Waste: Collect pure this compound waste in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container. Do not mix with other incompatible waste streams.[1] The container must be kept closed except when adding waste.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Step 2: Spill Management
In the event of a spill, immediate action is necessary to contain the material.
-
Small Spills (within a chemical fume hood):
-
Absorb the spill with an inert material such as vermiculite, sand, or absorbent pads.
-
Carefully collect the absorbent material and place it in a designated, sealed hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the institutional Environmental Health and Safety (EHS) office immediately.
-
Prevent the spread of the spill if it is safe to do so.
-
Allow trained EHS personnel to manage the cleanup.
-
Step 3: Disposal of Contaminated Materials
-
Labware and Glassware:
-
Rinse contaminated glassware with a suitable solvent (e.g., ethanol) to remove residual this compound.
-
Collect the initial rinsate as hazardous chemical waste.[1]
-
After the initial rinse, glassware can typically be washed according to standard laboratory procedures.
-
-
Solid Waste:
-
Items such as gloves, paper towels, and absorbent materials used during handling or spill cleanup should be placed in a sealed plastic bag.
-
This bag must then be placed in a designated solid hazardous waste container.
-
Clearly label the container to indicate it contains waste contaminated with this compound.
-
Step 4: Disposal of Empty Containers
-
Empty containers that held this compound must be managed carefully to avoid residual hazards.
-
The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[1]
-
After the initial rinse, containers should be triple-rinsed with an appropriate solvent.[2][3] The subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations.
-
Once thoroughly decontaminated, deface or remove the original label.[1][2] The container can then be disposed of as regular laboratory glass or plastic waste.
-
Step 5: Final Disposal
-
Contact EHS: Schedule a pickup for all collected hazardous waste with your institution's Environmental Health and Safety office. Never dispose of hazardous chemicals down the drain or in the regular trash.[1]
Quantitative Disposal and Safety Parameters
The following table summarizes key quantitative data relevant to the safe handling and disposal of laboratory chemicals, providing a framework for managing this compound waste.
| Parameter | Guideline | Rationale |
| Aqueous Waste pH | Neutralize to pH 7-9 before collection for disposal.[1] | To reduce corrosivity and reactivity hazards during storage and transport. |
| Halogenated Solvent Content | Segregate from non-halogenated solvents. | Halogenated solvents require specific and more expensive disposal methods. |
| Heavy Metal Contamination | Collect separately. Do not mix with organic solvent waste. | To prevent complex and costly disposal procedures for mixed waste. |
| Satellite Accumulation Area Limit | Maximum of 55 gallons of hazardous waste. | Regulatory limit to ensure safe temporary storage in the laboratory. |
| Acutely Toxic Waste Limit (P-list) | Maximum of 1 quart for liquids or 1 kg for solids. | Stricter limits for highly toxic substances to minimize risk. |
Experimental Protocol: Extraction of Phenolic Compounds from Natural Sources
This compound is a natural product. The following is a general methodology for the extraction of phenolic compounds from plant material, which is a common procedure in natural product drug discovery.
Objective: To extract phenolic compounds from a plant matrix using solvent extraction.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 70% ethanol in water)
-
Filter paper or filtration apparatus
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Sample Preparation: Weigh a known amount of dried, powdered plant material.
-
Extraction:
-
Place the plant material in a flask.
-
Add the extraction solvent at a specific liquid-to-solid ratio (e.g., 30:1 v/w).
-
Agitate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 40 minutes).
-
-
Filtration:
-
Filter the mixture to separate the solid plant residue from the liquid extract.
-
-
Solvent Evaporation:
-
Concentrate the extract by removing the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) under reduced pressure.
-
-
Fractionation (Optional):
-
The crude extract can be further purified. Redissolve the residue in a suitable solvent mixture (e.g., acetone/water).
-
Perform liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane followed by ethyl acetate) to separate compounds based on their polarity.
-
-
Analysis:
-
Analyze the resulting fractions for the presence of target phenolic compounds using techniques such as High-Performance Liquid Chromatography (HPLC).
-
Signaling Pathway and Logical Relationships
This compound is known to inhibit the cyclooxygenase (COX) pathway, thereby affecting the production of thromboxanes. The following diagram illustrates this biological pathway.
Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound.
References
Personal protective equipment for handling Mulberrofuran Q
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Mulberrofuran Q in a laboratory setting. The following procedures are based on general laboratory safety principles and data available for related compounds, as a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available.
Chemical and Physical Properties
While detailed toxicological data for this compound is limited, its basic chemical and physical properties are summarized below. This information is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₃₄H₂₄O₁₀ | PubChem[1] |
| Molecular Weight | 592.5 g/mol | PubChem[1] |
| Physical Description | Solid (assumed) | General chemical information |
| Solubility | Limited water solubility | The Good Scents Company[2] |
Operational and Disposal Plans
Adherence to proper operational and disposal protocols is critical to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound belongs to the 2-arylbenzofuran class of compounds, and some related benzofurans are classified as potentially hazardous, a cautious approach to PPE is warranted.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles. |
| Body Protection | A lab coat or chemical-resistant apron | To protect against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization. | To prevent inhalation of airborne particles. |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.
-
Handling:
-
Avoid direct contact with skin and eyes.
-
Do not ingest or inhale.
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Minimize dust generation when working with the solid form.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean the spill.
-
For a small spill, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For a large spill, follow institutional emergency procedures.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Chemical waste should be collected in a designated, labeled, and sealed container.
-
Do not dispose of down the drain or in regular trash.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Experimental Protocols
Detailed experimental protocols involving this compound should be developed in accordance with standard laboratory practices and the specific requirements of the research. Always perform a risk assessment before beginning any new procedure.
Visual Workflow for Spill Response
The following diagram outlines the procedural flow for responding to a this compound spill.
Caption: Workflow for handling a chemical spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
